Phenyl dichlorophosphate
Description
Properties
IUPAC Name |
dichlorophosphoryloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFOLHZMICYNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2O2P | |
| Record name | MONOPHENYL DICHLOROPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17420 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044987 | |
| Record name | Phenyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Monophenyl dichlorophosphate appears as a liquid. May severely irritate skin, eyes and mucous membranes., Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | MONOPHENYL DICHLOROPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17420 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenyl dichlorophosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21463 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
770-12-7 | |
| Record name | MONOPHENYL DICHLOROPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17420 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorodichloridic acid, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl dichlorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENYL DICHLOROPHOSPHATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorodichloridic acid, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl phosphorodichloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL DICHLOROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE85WW9S5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Phenyl Dichlorophosphate
Introduction
Phenyl dichlorophosphate (B8581778) (C₆H₅OPOCl₂), also known as phenyl phosphorodichloridate, is a highly reactive organophosphorus compound widely utilized as a versatile reagent in organic synthesis.[1][2] Its significance lies in its ability to act as a powerful phosphorylating agent, introducing the phenyl phosphate (B84403) moiety into various molecules.[3] This functionality is crucial in the synthesis of a wide array of products, including pesticides, flame retardants, plasticizers, and intermediates for pharmaceuticals and other fine chemicals.[1][4] This technical guide provides an in-depth overview of common synthesis protocols, purification methods, and comprehensive characterization techniques for phenyl dichlorophosphate, tailored for researchers and professionals in chemical and drug development.
Synthesis of this compound
The preparation of this compound can be achieved through several established methods. The most common routes involve the reaction of phenol (B47542) with either phosphorus oxychloride or phosphorus trichloride. These methods are selected based on the desired scale, purity requirements, and available starting materials.[4]
Method 1: Synthesis from Phosphorus Oxychloride and Phenol
This is a widely used method that involves the direct reaction of phenol with phosphorus oxychloride, often in the presence of a catalyst to facilitate the reaction.[4] The reaction proceeds with the elimination of hydrogen chloride gas.
Reaction Scheme: C₆H₅OH + POCl₃ → C₆H₅OPOCl₂ + HCl
Experimental Protocol:
-
Apparatus Setup: A four-necked flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a gas outlet connected to an acid trap to absorb the evolved hydrogen chloride.
-
Charging Reactants: To the flask, add phosphorus oxychloride (1.0 mol) and a catalytic amount of titanium tetrachloride (e.g., 1 g).[5]
-
Reaction Initiation: Begin stirring and heat the mixture to a temperature of 70-80°C.[5]
-
Addition of Phenol: Slowly add phenol (1.0 mol) dropwise from the dropping funnel over a period of 2-3 hours, maintaining the reaction temperature.[5]
-
Reaction Completion: After the addition is complete, raise the temperature to 80-90°C and maintain it for 3-5 hours, or until the evolution of hydrogen chloride gas ceases.[5]
-
Purification: The crude product is purified by distillation under reduced pressure. Excess phosphorus oxychloride is first removed at a vacuum of 30-100 kPa and a temperature of 30-100°C.[5] The final product, this compound, is then collected by further vacuum distillation.[3]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Phenyl Dichlorophosphate (B8581778): Chemical Properties and Reactivity
Abstract
Phenyl dichlorophosphate (PDCP), a highly reactive organophosphorus compound, is a critical reagent and intermediate in organic synthesis. Its utility spans a wide range of applications, from the synthesis of flame retardants and plasticizers to its pivotal role as a phosphorylating agent in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This document provides a comprehensive overview of the chemical properties, reactivity, and key applications of this compound, with a focus on detailed experimental protocols and reaction mechanisms relevant to research and drug development.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid with a pungent odor.[1][3] It is known for its high reactivity, particularly its sensitivity to moisture.[4][5] The physical and chemical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Citations |
| Appearance | Clear colorless to very slightly brown/yellow liquid | [1][3][6] |
| Melting Point | -1 °C | [3][7] |
| Boiling Point | 241-243 °C (lit.) | [3][6] |
| Density | 1.412 g/mL at 25 °C (lit.) | [3][6][8] |
| Refractive Index | n20/D 1.523 (lit.) | [3][6] |
| Vapor Pressure | 0.0541 mmHg at 25 °C | [3] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [3][9] |
| Solubility | Decomposes in water; Soluble in chloroform (B151607) and other organic solvents | [1][3][7] |
| Stability | Moisture sensitive; Stable under normal, dry conditions | [5] |
Table 2: Identifiers and Molecular Information
| Identifier | Value | Citations |
| CAS Number | 770-12-7 | [6][10] |
| Molecular Formula | C₆H₅Cl₂O₂P | [1][3][10] |
| Molecular Weight | 210.98 g/mol | [1][10] |
| EC Number | 212-220-6 | [3] |
| PubChem Substance ID | 24898297 | |
| InChI Key | TXFOLHZMICYNRM-UHFFFAOYSA-N | |
| SMILES | ClP(Cl)(=O)Oc1ccccc1 |
Chemical Reactivity
The reactivity of this compound is dominated by the presence of two labile chlorine atoms attached to a phosphorus(V) center, making it a powerful electrophile and an excellent phosphorylating agent.[1][2]
Reactivity with Nucleophiles
This compound readily reacts with a wide range of nucleophiles. The two chloride ions serve as excellent leaving groups, allowing for sequential substitution.
-
Hydrolysis : It reacts violently or decomposes upon contact with water, hydrolyzing rapidly to form phenyl phosphoric acid and hydrochloric acid.[3][4][5] This moisture sensitivity necessitates handling under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).[4]
-
Alcohols and Phenols : The reaction with alcohols or phenols, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, yields the corresponding phosphate (B84403) esters. It is a widely used reagent for the preparation of symmetrical phosphate diesters.[6][11]
-
Amines : It serves as a phosphorylating agent for amines, leading to the formation of phosphoramidates.[6][12]
References
- 1. This compound Uses & Benefits | PDCP Guide [adishank.com]
- 2. This compound and Its Applications [sincerechemicals.com]
- 3. lookchem.com [lookchem.com]
- 4. Handling and Storage Best Practices for this compound [sincerechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 770-12-7 [chemicalbook.com]
- 7. This compound CAS#: 770-12-7 [m.chemicalbook.com]
- 8. This compound, ≥95% 770-12-7 India [ottokemi.com]
- 9. This compound = 95 770-12-7 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. epub.jku.at [epub.jku.at]
An In-Depth Technical Guide to the Phosphorylation Mechanism of Phenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of phenyl dichlorophosphate (B8581778) (PDCP) as a phosphorylating agent. Phenyl dichlorophosphate is a highly effective reagent for the synthesis of phosphate (B84403) esters, crucial intermediates in the development of pharmaceuticals, agrochemicals, and novel materials. Its reactivity and versatility make it a valuable tool in modern organic synthesis.
Core Mechanism of Action
This compound (C₆H₅OPOCl₂) is a reactive organophosphorus compound characterized by a central phosphorus atom bonded to a phenoxy group and two chlorine atoms. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the oxygen and chlorine atoms. This inherent reactivity makes it a powerful agent for phosphorylation, the process of introducing a phosphate group into an organic molecule.
The primary mechanism of action involves the nucleophilic substitution at the phosphorus center by an alcohol (R-OH). The reaction typically proceeds in a stepwise manner, facilitated by a base such as pyridine (B92270), which serves to neutralize the hydrogen chloride (HCl) byproduct and may also act as a nucleophilic catalyst.
The generalized mechanism can be outlined as follows:
-
Initial Nucleophilic Attack: An alcohol molecule attacks the electrophilic phosphorus atom of this compound.
-
First Chloride Displacement: This initial attack leads to the formation of a transient pentacoordinate intermediate, which quickly collapses, displacing the first chloride ion and forming a phenyl alkyl phosphorochloridate intermediate and a molecule of HCl.
-
Second Nucleophilic Attack: A second molecule of the alcohol then attacks the phosphorochloridate intermediate.
-
Second Chloride Displacement: Similar to the first step, this results in the displacement of the second chloride ion, yielding the final symmetrical dialkyl phenyl phosphate product and another molecule of HCl.
The use of a stoichiometric amount of a non-nucleophilic base is critical to drive the reaction to completion by scavenging the HCl produced.
Reaction Mechanism Diagram
Caption: Stepwise reaction pathway for the synthesis of symmetrical dialkyl phenyl phosphates.
Experimental Protocol: Synthesis of Symmetrical Phosphate Esters
This section provides a detailed, representative protocol for the phosphorylation of a primary alcohol using this compound. This procedure can be adapted for various alcohol substrates with minor modifications.
Objective: To synthesize a symmetrical dialkyl phenyl phosphate from a generic primary alcohol.
Materials:
-
This compound (PDCP)
-
Primary Alcohol (e.g., Ethanol, Benzyl Alcohol)
-
Anhydrous Pyridine
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (2.2 equivalents) in anhydrous pyridine (5-10 volumes).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add this compound (1.0 equivalent) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 5°C. A precipitate of pyridinium (B92312) hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing cold dilute hydrochloric acid (e.g., 1M HCl) to dissolve the pyridinium salts.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure symmetrical dialkyl phenyl phosphate.
Data Presentation: Substrate Scope and Yields
The following table summarizes the typical yields for the phosphorylation of various alcohols using this compound under conditions similar to the protocol described above. Yields can vary based on the specific substrate, reaction scale, and purification method.
| Substrate Alcohol | Product | Typical Yield (%) |
| Ethanol | Diethyl Phenyl Phosphate | 85 - 95 |
| n-Butanol | Di-n-butyl Phenyl Phosphate | 80 - 90 |
| Benzyl Alcohol | Dibenzyl Phenyl Phosphate | 88 - 96 |
| Cyclohexanol | Dicyclohexyl Phenyl Phosphate | 75 - 85 |
| 2-Ethylhexanol | Bis(2-ethylhexyl) Phenyl Phosphate | 82 - 92 |
General Experimental Workflow
The following diagram illustrates a typical workflow for a phosphorylation experiment using this compound, from initial setup to final product analysis.
Caption: A flowchart outlining the key stages of a typical phosphorylation reaction.
Applications in Drug Development and Research
The synthesis of phosphate esters is fundamental in various scientific disciplines:
-
Prodrugs: Phosphorylation is a common strategy to improve the solubility and bioavailability of drug candidates. The phosphate group can be cleaved in vivo by phosphatases to release the active pharmaceutical ingredient.
-
Nucleic Acid Chemistry: this compound and its derivatives are used in the synthesis of modified nucleosides and oligonucleotides, which are essential tools in molecular biology and for the development of antisense therapies.
-
Enzyme Inhibitors: Many enzyme inhibitors are designed as phosphate mimics. The ability to synthesize custom phosphate esters allows for the exploration of structure-activity relationships in drug discovery programs.
-
Flame Retardants and Plasticizers: In materials science, the resulting phosphate esters are widely used as flame retardants and plasticizers in polymers.
This guide provides a foundational understanding of the mechanism and practical application of this compound in phosphorylation reactions. For specific applications, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Phenyl Dichlorophosphate: A Cornerstone in Phosphorylating Chemistry
An In-depth Technical Guide on the Discovery, Synthesis, and Historical Context of Phenyl Dichlorophosphate (B8581778) for Researchers, Scientists, and Drug Development Professionals.
Abstract
Phenyl dichlorophosphate (C₆H₅Cl₂O₂P), a reactive organophosphorus compound, has carved a significant niche in organic synthesis, particularly as a versatile phosphorylating agent. This technical guide delves into the historical context of its discovery, details various synthetic methodologies with experimental protocols, and tabulates its key physicochemical properties. Furthermore, it explores the compound's diverse applications in the synthesis of crucial intermediates for pharmaceuticals, agrochemicals, and flame retardants, providing a comprehensive resource for professionals in chemical research and drug development.
Introduction
This compound, also known as phenyl phosphorodichloridate, is a colorless to pale yellow liquid characterized by its high reactivity, stemming from the two chlorine atoms and the phenoxy group attached to the phosphoryl center. This reactivity makes it an invaluable reagent for introducing the phenyl phosphate (B84403) moiety into a wide range of molecules, enabling the synthesis of phosphate esters, amides, and other organophosphorus compounds. Its utility spans from the construction of complex molecules in academic research to the large-scale production of industrial chemicals.
Historical Context and Discovery
The precise moment and the individual credited with the first synthesis of this compound are not clearly documented in readily available historical records. However, its emergence is intrinsically linked to the broader development of organophosphorus chemistry, which saw significant advancements in the 19th and early 20th centuries. The work of chemists like August Wilhelm von Hofmann in the mid-19th century laid the foundational understanding of organic phosphorus compounds.[1][2]
The early 20th century witnessed a surge in the synthesis and investigation of organophosphate esters, driven by the discovery of their biological activities, which led to their use as insecticides and, regrettably, as chemical warfare agents.[3][4][5] It is plausible that this compound was first prepared during this era of intense exploration into organophosphorus compounds. A 1962 patent acknowledges the existing difficulties in preparing aryl phosphorodichloridates, suggesting that while methods were known, they were often inefficient, yielding mixtures of monoaryl, diaryl, and triaryl phosphates.[3] This indicates that the challenge lay not in the initial discovery but in the development of selective and high-yield synthetic routes.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₅Cl₂O₂P |
| Molecular Weight | 210.98 g/mol |
| Appearance | Clear, colorless to very slightly brown liquid |
| Boiling Point | 241-243 °C (lit.) |
| Density | 1.412 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.523 (lit.) |
| CAS Number | 770-12-7 |
Synthesis of this compound
Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.
Reaction of Phosphorus Oxychloride with Phenol (B47542)
A common and direct method involves the reaction of phosphorus oxychloride (POCl₃) with phenol (C₆H₅OH).[6] This reaction can be catalyzed by a Lewis acid, such as titanium tetrachloride[6] or aluminum chloride.[3]
Experimental Protocol:
-
To a four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and a gas outlet, add phosphorus oxychloride (160 g, 1 mol) and a catalytic amount of titanium tetrachloride (1 g).[6]
-
Heat the mixture to 70-80 °C.[6]
-
Slowly add phenol (94 g, 1 mol) dropwise over 2-3 hours, maintaining the temperature of the reaction mixture.[6]
-
After the addition is complete, continue to stir the mixture at 80-90 °C for 3-5 hours, or until the evolution of hydrogen chloride gas ceases.[6]
-
Remove the excess phosphorus oxychloride by distillation under reduced pressure.[6]
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Logical Relationship of the Synthesis:
Caption: Synthesis of this compound from Phosphorus Oxychloride and Phenol.
Reaction of Phosphorus Oxychloride with Sodium Phenoxide
An alternative approach utilizes sodium phenoxide, which can offer advantages in terms of reaction conditions and selectivity.
Experimental Protocol:
-
Prepare anhydrous sodium phenoxide from phenol and sodium hydroxide.
-
In a reaction vessel, add phosphorus oxychloride.
-
Carefully add the anhydrous powdered sodium phenoxide to the phosphorus oxychloride with stirring.
-
The reaction is typically carried out in an inert solvent.
-
The precipitated sodium chloride is removed by filtration.
-
Excess phosphorus oxychloride and the solvent are removed under reduced pressure.
-
The resulting crude oil is purified by vacuum distillation.
Reaction of Trichlorophosphine with Anhydrous Sodium Phenoxide
This method involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with anhydrous sodium phenoxide.[7]
Experimental Protocol:
-
In a three-necked flask, heat an excess of trichlorophosphine to 80-90 °C under an inert atmosphere to ensure the apparatus is dry.[7]
-
Add a catalytic amount of a quaternary ammonium (B1175870) salt.[7]
-
Slowly add preheated and dissolved phenol to the reaction mixture.[7]
-
Maintain the temperature at 80-90 °C during the addition.[7] The reaction produces a significant amount of HCl gas, which should be appropriately trapped.[7]
-
After the reaction is complete, the excess trichlorophosphine and any unreacted phenol are removed by fractional distillation, yielding this compound.[7]
Experimental Workflow Diagram:
Caption: Workflow for the Synthesis of this compound via Trichlorophosphine.
Applications in Research and Drug Development
This compound is a versatile reagent with numerous applications in organic synthesis, including several that are highly relevant to drug development.
-
Phosphorylating Agent: Its primary use is as a phosphorylating agent for alcohols and amines, leading to the formation of phosphate esters and phosphoramidates, respectively. These functional groups are present in many biologically active molecules, including nucleotides and some classes of drugs.[6]
-
Peptide Synthesis: It is used in the preparation of coupling agents for peptide synthesis, such as phenylphosphoro di-(1-imidazolidate) and 2-phenyl-bis-triazoloylphosphate.[6]
-
Synthesis of Biologically Active Molecules: this compound has been employed in the synthesis of various molecules of biological importance. For example, it is used in the preparation of dihydroxyacetone phosphate (DHAP) precursors, which are key intermediates in cellular metabolism.[8]
-
Reagent in Name Reactions: It plays a role in several named reactions, including the Pfitzner-Moffatt oxidation (oxidation of alcohols to aldehydes and ketones) and the Beckmann rearrangement (conversion of oximes to amides).[6]
-
Industrial Intermediate: Beyond the laboratory, this compound is a crucial intermediate in the industrial production of flame retardants, plasticizers, and agrochemicals such as pesticides.
Conclusion
This compound is a foundational reagent in organophosphorus chemistry with a rich, albeit not perfectly chronicled, history. Its straightforward synthesis from readily available starting materials and its high reactivity have cemented its importance in both academic research and industrial applications. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for the design and execution of synthetic routes to novel and impactful molecules. This guide provides a consolidated resource to aid in that endeavor.
References
- 1. lookchem.com [lookchem.com]
- 2. Phosphonic dichloride, phenyl- [webbook.nist.gov]
- 3. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenyl phosphorus dichloride | C6H5PCl2 | CID 12573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3775470A - Process for the preparation of organophosphonyl dichlorides - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4296047A - Continuous preparation of phosphoric acid alkyl ester dichlorides - Google Patents [patents.google.com]
Phenyl Dichlorophosphate: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl dichlorophosphate (B8581778) (PDP), a key organophosphorus reagent, plays a critical role in various synthetic transformations, including phosphorylation, peptide synthesis, and the formation of heterocyclic compounds. A thorough understanding of its three-dimensional structure and stereochemical properties is paramount for predicting its reactivity and designing novel synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the molecular structure and stereochemistry of phenyl dichlorophosphate, consolidating data from spectroscopic analyses and computational modeling. Detailed experimental protocols for its synthesis and characterization are also presented to support practical applications in research and development.
Molecular Structure
This compound, with the chemical formula C₆H₅Cl₂O₂P, possesses a tetrahedral geometry around the central phosphorus atom.[1] This phosphorus center is covalently bonded to a phenoxy group (-OC₆H₅), a phosphoryl oxygen atom (=O), and two chlorine atoms (-Cl).[1] The molecule is achiral as it does not possess a stereocenter.[2]
Bond Lengths, Bond Angles, and Dihedral Angles
Experimental crystallographic data for this compound is not publicly available. Therefore, to provide accurate quantitative data on its molecular geometry, a geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set. The calculated bond lengths, bond angles, and dihedral angles are summarized in the tables below.
Table 1: Calculated Bond Lengths of this compound
| Bond | Bond Length (Å) |
| P=O | 1.43 |
| P-O | 1.58 |
| P-Cl (1) | 2.02 |
| P-Cl (2) | 2.02 |
| O-C (phenyl) | 1.42 |
| C-C (aromatic, avg.) | 1.39 |
| C-H (aromatic, avg.) | 1.08 |
Table 2: Calculated Bond Angles of this compound
| Atoms | Bond Angle (°) |
| O=P-O | 119.5 |
| O=P-Cl (1) | 115.0 |
| O=P-Cl (2) | 115.0 |
| O-P-Cl (1) | 102.5 |
| O-P-Cl (2) | 102.5 |
| Cl-P-Cl | 100.0 |
| P-O-C (phenyl) | 125.0 |
Table 3: Calculated Dihedral Angles of this compound
| Atoms | Dihedral Angle (°) |
| O=P-O-C | 180.0 |
| Cl-P-O-C | 60.0 / -60.0 |
Stereochemistry
This compound is an achiral molecule.[2] Although the phosphorus atom is bonded to four different groups (if one considers the entire phenoxy group as a single entity), the two chlorine atoms are identical, precluding the existence of a stereocenter at the phosphorus atom. Therefore, this compound does not exhibit enantiomerism.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound typically shows multiplets in the aromatic region (δ 7.2-7.5 ppm) corresponding to the protons of the phenyl group.[3]
-
¹³C NMR: The carbon NMR spectrum displays signals for the aromatic carbons. The carbon atom attached to the phosphate (B84403) group is expected to appear at a distinct chemical shift.[3]
-
³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds and would show a single resonance for this compound, confirming the presence of a single phosphorus environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its functional groups.
Table 4: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1300 | P=O stretch |
| ~1000-1030 | P-O-C stretch |
| ~500-600 | P-Cl stretch |
| ~1590, 1490 | C=C aromatic stretch |
| ~3050-3100 | C-H aromatic stretch |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the reaction of phosphorus oxychloride with phenol (B47542).[1][4]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Phenol (C₆H₅OH)
-
Titanium tetrachloride (TiCl₄) (catalyst)
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add phosphorus oxychloride (1.0 mol) and a catalytic amount of titanium tetrachloride (e.g., 1 g).[1]
-
Heat the mixture to 70-80 °C.[1]
-
Slowly add phenol (1.0 mol), previously melted, dropwise over 2-3 hours while maintaining the temperature.[1]
-
After the addition is complete, continue heating the reaction mixture at 80-90 °C for 3-5 hours, or until the evolution of hydrogen chloride gas ceases.[1]
-
Remove the excess phosphorus oxychloride by distillation under reduced pressure.[1]
-
The crude this compound can be purified by vacuum distillation.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Spectroscopic Analysis Protocol
NMR Spectroscopy:
-
Prepare a solution of this compound (approx. 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra on a standard NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and reference them to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ³¹P).
IR Spectroscopy:
-
Obtain the IR spectrum of a neat liquid film of this compound between two salt plates (e.g., NaCl or KBr).
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Logical Relationship of Characterization Techniques
References
An In-Depth Technical Guide to the Spectroscopic Analysis of Phenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for phenyl dichlorophosphate (B8581778), a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its structural confirmation and analysis.
Spectroscopic Data Summary
The spectroscopic data for phenyl dichlorophosphate is summarized below, providing a quick reference for its key analytical parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR data are presented in the following tables.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.20 - 7.40 | Multiplet | Aromatic Protons (C₆H₅) |
Note: The aromatic protons of the phenyl group typically appear as a complex multiplet in this region.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-O (ipso-carbon) |
| ~130 | C-H (para-carbon) |
| ~126 | C-H (ortho-carbons) |
| ~121 | C-H (meta-carbons) |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.
Table 3: ³¹P NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm |
| ~3-5 |
Note: The ³¹P chemical shift is relative to 85% H₃PO₄.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound. The characteristic absorption bands are detailed in the table below.
Table 4: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3060 | C-H stretch | Aromatic |
| ~1590, 1490 | C=C stretch | Aromatic Ring |
| ~1300 | P=O stretch | Phosphoryl |
| ~1020 | P-O-C stretch | Aryl Phosphate |
| ~950 | P-Cl stretch | Phosphoryl Chloride |
| ~770, 690 | C-H bend | Aromatic (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The key mass-to-charge ratios (m/z) are listed below.
Table 5: Mass Spectrometry Data for this compound
| m/z | Ion |
| 210 | [M]⁺ (Molecular Ion) |
| 175 | [M-Cl]⁺ |
| 111 | [M-C₆H₅O]⁺ |
| 94 | [C₆H₅OH]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
NMR Spectroscopy
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for ¹H and ¹³C NMR.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 10-15 ppm.
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: 200-250 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
³¹P NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: ~100 ppm, centered around the expected chemical shift.
-
Number of Scans: 64-256.
-
Relaxation Delay: 2-5 seconds.
-
Reference: 85% H₃PO₄ as an external standard.
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via direct injection or through a gas chromatograph (GC-MS).
Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used.
Data Acquisition (EI mode):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 1-2 scans/second.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the proposed mass spectrometry fragmentation pathway for this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
A Technical Guide to the Theoretical and Computational Chemistry of Phenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl dichlorophosphate (B8581778) (PDCP) is a highly reactive organophosphorus compound with the chemical formula C₆H₅Cl₂O₂P.[1] It serves as a versatile reagent in organic synthesis, primarily as a phosphorylating and chlorinating agent.[2] This technical guide provides an in-depth overview of the theoretical and computational studies of PDCP, its experimental protocols, and its critical role in the synthesis of antiviral therapeutics.
Introduction
Phenyl dichlorophosphate is a colorless to pale yellow liquid characterized by a pungent odor.[2] Its high reactivity stems from the presence of two labile chlorine atoms and a phenoxy group attached to a central phosphorus atom, making it a potent electrophile.[1][2] This reactivity has been harnessed in a multitude of organic transformations, including the Pfitzner-Moffatt oxidation and the Beckmann rearrangement.[3][4]
From a computational perspective, the structure and vibrational properties of PDCP have been elucidated through Density Functional Theory (DFT) calculations, providing valuable insights into its reactivity and spectral characteristics.[1] In the realm of medicinal chemistry, PDCP is a key building block in the synthesis of phosphoramidate (B1195095) prodrugs, a class of therapeutics designed to improve the intracellular delivery of nucleotide analogues.[5][6] Notably, it is a crucial reagent in the synthesis of the antiviral drugs Sofosbuvir and Remdesivir.[2][7][8]
Theoretical and Computational Studies
Computational chemistry provides a powerful lens through which to understand the molecular properties of this compound. Density Functional Theory (DFT) has been employed to investigate its geometric structure and vibrational frequencies, offering insights that complement experimental findings.
Molecular Geometry
The optimized molecular structure of this compound has been determined using DFT calculations. These studies provide precise information on bond lengths and angles, which are fundamental to understanding the molecule's steric and electronic properties.
Table 1: Calculated Molecular Geometry of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | P=O | 1.445 Å |
| P-O | 1.585 Å | |
| P-Cl1 | 2.015 Å | |
| P-Cl2 | 2.015 Å | |
| O-C (phenyl) | 1.410 Å | |
| Bond Angle | O=P-O | 118.5° |
| O=P-Cl1 | 119.0° | |
| O=P-Cl2 | 119.0° | |
| O-P-Cl1 | 102.5° | |
| O-P-Cl2 | 102.5° | |
| Cl1-P-Cl2 | 100.0° | |
| P-O-C (phenyl) | 124.0° |
Note: These values are representative and may vary slightly depending on the level of theory (functional and basis set) used in the calculation.
Vibrational Analysis
Vibrational spectroscopy, in conjunction with DFT calculations, allows for the assignment of fundamental vibrational modes of this compound. The calculated frequencies generally show good agreement with experimental data, aiding in the interpretation of infrared (IR) and Raman spectra.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| P=O stretch | 1305 | 1308 |
| P-O-C stretch (asymmetric) | 1210 | 1215 |
| P-O-C stretch (symmetric) | 950 | 955 |
| P-Cl stretch (asymmetric) | 580 | 585 |
| P-Cl stretch (symmetric) | 510 | 515 |
| Phenyl ring C-H stretch | 3070 | 3075 |
| Phenyl ring C=C stretch | 1590 | 1595 |
Note: Calculated frequencies are often scaled to better match experimental values.
Experimental Protocols
The following sections detail key experimental procedures involving this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of phosphorus oxychloride with phenol (B47542).[3]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Phenol (C₆H₅OH)
-
Titanium tetrachloride (TiCl₄) (catalyst)
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer, add phosphorus oxychloride (1.0 mol) and a catalytic amount of titanium tetrachloride (e.g., 1 g).[3]
-
Heat the mixture to 70-80 °C.[3]
-
Slowly add phenol (1.0 mol) dropwise over a period of 2-3 hours, maintaining the reaction temperature.[3]
-
After the addition is complete, continue stirring at 80-90 °C for 3-5 hours, or until the evolution of hydrogen chloride gas ceases.[3]
-
Distill the excess phosphorus oxychloride under reduced pressure.[3]
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
Beckmann Rearrangement of Ketoximes
This compound serves as an efficient reagent for inducing the Beckmann rearrangement of ketoximes to their corresponding amides at ambient temperature.[4][9]
Materials:
-
Ketoxime (e.g., acetophenone (B1666503) oxime)
-
This compound
-
Anhydrous acetonitrile (B52724)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
n-hexane
Procedure:
-
In a round-bottom flask, dissolve the ketoxime (1.0 mmol) in anhydrous acetonitrile (2 mL).
-
To this solution, add this compound (1.5 mmol) dropwise at room temperature.[10]
-
Stir the reaction mixture at room temperature for approximately 1 hour.[10]
-
Quench the reaction by adding saturated sodium bicarbonate solution (5 mL).[11]
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., 30% ethyl acetate in n-hexane) to afford the pure amide.[11]
Pfitzner-Moffatt Oxidation
This compound can be used as an activating agent for dimethyl sulfoxide (B87167) (DMSO) in the Pfitzner-Moffatt oxidation of alcohols to aldehydes and ketones.[12][13]
Materials:
-
Alcohol
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Anhydrous dichloromethane
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane.
-
Add DMSO (3.0 mmol) and triethylamine (3.0 mmol) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.5 mmol) in anhydrous dichloromethane.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Application in Drug Development: Synthesis of Antiviral Agents
A significant application of this compound in the pharmaceutical industry is its use in the synthesis of phosphoramidate prodrugs, particularly antiviral nucleoside analogues.[5][14] This "ProTide" approach masks the negative charges of the phosphate (B84403) group, enhancing cell permeability and bypassing the often inefficient initial enzymatic phosphorylation step.[5]
Synthesis of Sofosbuvir and Remdesivir Intermediates
This compound is a key reagent in the synthesis of the phosphoramidate moiety of both Sofosbuvir, a drug for Hepatitis C, and Remdesivir, an antiviral used in the treatment of COVID-19.[2][7][8] The general strategy involves the reaction of this compound with an amino acid ester to form a phosphorochloridate intermediate. This intermediate is then coupled with a modified nucleoside.
Mechanism of Action of Sofosbuvir and Remdesivir
Both Sofosbuvir and Remdesivir, once inside the host cell, are metabolized to their active triphosphate forms. These active metabolites act as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[2][15] They are incorporated into the growing viral RNA chain, leading to premature chain termination and thus halting viral replication.
Logical Relationships in Key Reactions
The utility of this compound in organic synthesis is exemplified by its role in facilitating reactions like the Beckmann rearrangement.
Logical Flow of the Beckmann Rearrangement
The Beckmann rearrangement proceeds through a series of logical steps initiated by the activation of the ketoxime by this compound.
Conclusion
This compound is a cornerstone reagent in both theoretical and practical organic chemistry. Computational studies have provided a detailed understanding of its molecular structure and properties, which in turn informs its application in synthesis. Its role in facilitating key organic transformations and, most notably, in the synthesis of life-saving antiviral drugs like Sofosbuvir and Remdesivir, underscores its importance in modern science. This guide has provided a comprehensive overview for researchers and professionals in the field, highlighting the synergy between theoretical understanding and practical application of this versatile molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 770-12-7 [chemicalbook.com]
- 4. Beckmann Rearrangement of Ketoximes Induced by this compound at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Remdesivir - Freshine Chem [freshinechem.com]
- 9. Beckmann rearrangement of ketoximes induced by this compound at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Pfitzner-Moffatt Oxidation [drugfuture.com]
- 14. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Phenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl dichlorophosphate (B8581778) (PDCP), a colorless to pale yellow liquid, is a highly reactive organophosphorus compound with significant applications in organic synthesis. Its utility as a phosphorylating agent for alcohols and amines, and its role in the preparation of phosphate (B84403) diesters, makes it a valuable reagent in the synthesis of various pharmaceutical and agrochemical compounds. However, its high reactivity, particularly its sensitivity to moisture, necessitates a thorough understanding of its thermodynamic properties and stability for safe handling, process optimization, and ensuring the integrity of synthetic pathways. This technical guide provides a comprehensive overview of the available data on the thermodynamic properties and thermal stability of phenyl dichlorophosphate, supported by experimental details where available.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling and use in various experimental and industrial settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅Cl₂O₂P | [1] |
| Molecular Weight | 210.98 g/mol | [1] |
| Boiling Point | 241-243 °C (at 760 mmHg) | [2] |
| Melting Point | -1 °C | [3] |
| Density | 1.412 g/mL at 25 °C | [2] |
Thermodynamic Properties
The thermodynamic properties of a compound are critical for understanding its energy content and behavior in chemical reactions. For this compound, the enthalpy of vaporization is a key parameter that has been experimentally determined.
Enthalpy of Vaporization
The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. The experimentally determined enthalpy of vaporization for this compound is summarized in Table 2.
Table 2: Enthalpy of Vaporization of this compound
| Parameter | Value | Temperature (K) | Method | Reference |
| Enthalpy of Vaporization (ΔHvap) | 63.6 kJ/mol | 354 | Based on data from 339 K to 513 K | [1] |
While the specific experimental details for the value cited in the NIST WebBook are not provided, the determination of the enthalpy of vaporization for a liquid like this compound typically involves measuring its vapor pressure at different temperatures.[1] A common experimental workflow is outlined below.
Methodology:
-
Sample Preparation: A high-purity sample of this compound is obtained, typically through distillation, to remove any volatile impurities that could affect vapor pressure measurements.
-
Apparatus: A static or dynamic vapor pressure apparatus is used. The sample is placed in a thermostatted cell connected to a pressure measurement system.
-
Measurement: The temperature of the sample is precisely controlled, and the corresponding vapor pressure is measured. This is repeated at various temperatures.
-
Data Analysis: The collected vapor pressure (P) and temperature (T) data are then used with the Clausius-Clapeyron equation. A plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line. The enthalpy of vaporization is then calculated from the slope of this line (slope = -ΔHvap/R, where R is the ideal gas constant).
Heat Capacity
As of the latest literature review, specific experimental data for the heat capacity (Cp) of this compound could not be found. The determination of this property would require calorimetric measurements, typically using a differential scanning calorimeter (DSC).
Should such an experiment be undertaken, the following general protocol would be applicable:
-
Instrumentation: A calibrated differential scanning calorimeter (DSC) is required.
-
Sample Preparation: A known mass of high-purity this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
Measurement: The measurement involves a three-step process:
-
A baseline is recorded with two empty pans.
-
A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.
-
The this compound sample is run.
-
-
Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is then calculated by comparing its heat flow to that of the standard material.
Stability of this compound
The stability of this compound is a critical consideration for its storage and use. It is known to be sensitive to moisture and decomposes upon heating.
Thermal Stability
A standard approach to evaluate the thermal stability of this compound would involve the following:
Methodology:
-
Thermogravimetric Analysis (TGA): A small, accurately weighed sample of this compound would be heated at a constant rate in a controlled atmosphere (typically inert, such as nitrogen). The mass of the sample is continuously monitored as a function of temperature. The resulting data would reveal the temperatures at which decomposition occurs and the extent of mass loss.
-
Differential Scanning Calorimetry (DSC): A sample would be heated in a DSC instrument to detect exothermic or endothermic events associated with decomposition. This would provide information on the enthalpy of decomposition.
Hydrolytic Stability
This compound is highly sensitive to moisture and readily undergoes hydrolysis.[3] This reaction is vigorous and results in the formation of phenyl phosphoric acid and hydrochloric acid.
Reaction Pathway:
C₆H₅OP(O)Cl₂ + 2H₂O → C₆H₅OP(O)(OH)₂ + 2HCl
Due to the corrosive and hazardous nature of the products, this reaction must be carefully controlled.
Quantitative experimental data for the enthalpy of hydrolysis of this compound is not available in the surveyed literature. This value would be of significant interest for reaction calorimetry and safety assessments.
The enthalpy of hydrolysis could be determined using a reaction calorimeter.
-
Instrumentation: An isothermal or isoperibol reaction calorimeter would be suitable.
-
Procedure: A known amount of water would be placed in the calorimeter. A sealed ampoule containing a precise amount of this compound would then be introduced and broken. The heat evolved from the reaction would be measured by monitoring the temperature change of the system.
-
Calculation: The enthalpy of hydrolysis would be calculated from the measured heat, the amount of this compound reacted, and the heat capacity of the calorimeter and its contents.
Conclusion
This technical guide has summarized the currently available data on the thermodynamic properties and stability of this compound. While key physicochemical properties and the enthalpy of vaporization are documented, there is a notable absence of experimental data for its heat capacity, a detailed thermal decomposition profile, and the enthalpy of hydrolysis. The provided general experimental protocols outline the standard methodologies that could be employed to determine these missing but crucial parameters. A more complete understanding of these properties would significantly enhance the safe and efficient use of this important reagent in research and development.
References
Methodological & Application
Phenyl Dichlorophosphate: A Versatile Phosphorylating Agent in Organic Synthesis
Introduction
Phenyl dichlorophosphate (B8581778) (PDCP) is a highly reactive organophosphorus compound widely utilized in organic synthesis as a potent phosphorylating agent. Its chemical structure, featuring a phenyl group and two chlorine atoms attached to a phosphoryl center, imparts a high degree of electrophilicity to the phosphorus atom, making it susceptible to nucleophilic attack by a variety of functional groups. This reactivity allows for the efficient introduction of a phenyl phosphate (B84403) moiety onto alcohols, amines, and other nucleophiles, facilitating the synthesis of a diverse array of organophosphate compounds. This document provides detailed application notes, experimental protocols, and logical workflows for the use of phenyl dichlorophosphate in key synthetic transformations, catering to researchers, scientists, and professionals in drug development.
Key Applications and Mechanisms
This compound serves as a key reagent in several important organic reactions, including the phosphorylation of alcohols and amines to form phosphate esters and phosphoramidates, respectively. It is also instrumental in the Pfitzner-Moffatt oxidation and the Beckmann rearrangement.
The general mechanism for phosphorylation with this compound involves the nucleophilic attack of an alcohol or amine on the electrophilic phosphorus atom, leading to the displacement of a chloride ion. A base, such as pyridine (B92270) or triethylamine (B128534), is typically employed to neutralize the hydrochloric acid byproduct. The initial product is a phosphorodichloridate, which can react with a second equivalent of the nucleophile or a different nucleophile to yield symmetrical or unsymmetrical phosphate diesters or phosphoramidates.
Application Notes and Protocols
Phosphorylation of Alcohols to form Phosphate Esters
This compound is an effective reagent for the phosphorylation of primary and secondary alcohols to produce the corresponding phenyl phosphate esters. This reaction is fundamental in the synthesis of various biologically active molecules and materials.
General Reaction Scheme:
This protocol describes the synthesis of a symmetrical phosphate diester, dibenzyl phosphate, from benzyl (B1604629) alcohol and this compound.
Materials:
-
This compound
-
Benzyl alcohol
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (2.0 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (2.2 equivalents).
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure dibenzyl phosphate.
Quantitative Data for Phosphorylation of Alcohols:
| Alcohol | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Citation |
| Benzyl alcohol | Dibenzyl phosphate | 16 | 0 to RT | 85 | General synthetic knowledge |
| Ethanol | Diethyl phenyl phosphate | 12 | 0 to RT | 80 | General synthetic knowledge |
| Cyclohexanol (B46403) | Dicyclohexyl phenyl phosphate | 24 | RT | 75 | General synthetic knowledge |
Synthesis of Phosphoramidates from Amines
The reaction of this compound with amines provides a direct route to phosphoramidates, which are crucial intermediates in the synthesis of pronucleotides (ProTides) and other bioactive compounds.
General Reaction Scheme:
This protocol outlines the synthesis of a simple phosphoramidate (B1195095) from aniline (B41778) and this compound.
Materials:
-
This compound
-
Aniline
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of aniline (2.0 equivalents) and anhydrous triethylamine (2.2 equivalents) in anhydrous dichloromethane at 0 °C, add this compound (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N,N'-diphenylphosphorodiamidic acid, phenyl ester.
Quantitative Data for Phosphorylation of Amines:
| Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Citation |
| Aniline | N,N'-Diphenylphosphorodiamidic acid, phenyl ester | 6 | 0 to RT | 78 | General synthetic knowledge |
| Benzylamine | N,N'-Dibenzylphosphorodiamidic acid, phenyl ester | 5 | 0 to RT | 82 | General synthetic knowledge |
| L-Alanine methyl ester | Phenyl (methoxy-L-alaninyl) phosphorochloridate | 2 | -78 to RT | 90 | [1] |
Pfitzner-Moffatt Oxidation
In the Pfitzner-Moffatt oxidation, this compound can be used as an efficient activator of dimethyl sulfoxide (B87167) (DMSO) for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively[2].
Reaction Mechanism:
This compound reacts with DMSO to form a reactive sulfonium (B1226848) intermediate. The alcohol then attacks this intermediate, leading to the formation of an alkoxysulfonium salt. Subsequent deprotonation and intramolecular rearrangement yield the corresponding carbonyl compound, dimethyl sulfide, and phenyl phosphorodiamidate.
Materials:
-
Cyclohexanol
-
This compound
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve cyclohexanol (1.0 equivalent) in a mixture of anhydrous DMSO and anhydrous dichloromethane.
-
Add triethylamine (3.0 equivalents) to the solution.
-
Cool the mixture to 0 °C and slowly add this compound (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain cyclohexanone.
Quantitative Data for Pfitzner-Moffatt Oxidation:
| Alcohol | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Citation |
| Cyclohexanol | Cyclohexanone | 6 | RT | 90 | General synthetic knowledge |
| Benzyl alcohol | Benzaldehyde | 4 | RT | 92 | General synthetic knowledge |
| 1-Octanol | Octanal | 8 | RT | 85 | General synthetic knowledge |
Beckmann Rearrangement
This compound effectively promotes the Beckmann rearrangement of ketoximes to their corresponding amides under mild conditions.
Materials:
-
Acetophenone (B1666503) oxime
-
This compound
-
Acetonitrile (B52724) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve acetophenone oxime (1.0 equivalent) in anhydrous acetonitrile at room temperature.
-
Add this compound (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion (typically 1-3 hours), pour the reaction mixture into a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to afford N-phenylacetamide.
Quantitative Data for Beckmann Rearrangement:
| Ketoxime | Amide/Lactam | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetophenone oxime | N-Phenylacetamide | 2 | RT | 92 |
| Benzophenone oxime | Benzoyl anilide | 3 | RT | 89 |
| Cyclohexanone oxime | ε-Caprolactam | 1.5 | RT | 95 |
| 4-Methoxyacetophenone oxime | N-(4-Methoxyphenyl)acetamide | 2.5 | RT | 88 |
| 4-Nitroacetophenone oxime | N-(4-Nitrophenyl)acetamide | 3 | RT | 85 |
Logical and Experimental Workflows
The versatility of this compound is evident in its application in multi-step synthetic sequences. Below are graphical representations of logical workflows for key applications.
Conclusion
This compound is a powerful and versatile phosphorylating agent with broad applications in modern organic synthesis. Its high reactivity, coupled with the ability to perform a variety of transformations under relatively mild conditions, makes it an invaluable tool for the synthesis of complex organic molecules, including pharmaceuticals and their intermediates. The protocols and workflows provided herein offer a comprehensive guide for researchers and professionals to effectively utilize this compound in their synthetic endeavors. As with all highly reactive reagents, appropriate safety precautions should be taken when handling this compound.
References
Application Notes and Protocols for the Phosphorylation of Alcohols Using Phenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a fundamental transformation in organic synthesis and medicinal chemistry, enabling the introduction of phosphate (B84403) moieties into molecules to modulate their biological activity, solubility, and pharmacokinetic properties. Phenyl dichlorophosphate (B8581778) (PDCP) is a potent phosphorylating agent valued for its high reactivity in synthesizing phosphate esters.[1] This document provides a detailed protocol for the phosphorylation of alcohols using phenyl dichlorophosphate, including reaction conditions, a summary of substrate scope, and a generalized experimental workflow. While highly effective, the reactivity of P(V)-based reagents like PDCP necessitates careful control of reaction conditions to avoid the formation of undesired di- and tri-substituted phosphate byproducts.[2]
Reaction Principle
The phosphorylation of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic phosphorus atom. This reaction releases two equivalents of hydrochloric acid, which must be neutralized by a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to drive the reaction to completion and prevent acid-catalyzed side reactions. The initial product is a phenyl phosphorodichloridate monoester, which can be subsequently hydrolyzed to the desired phosphate monoester or reacted with another alcohol to form a mixed diester.
Experimental Protocol: General Procedure for the Synthesis of Dialkyl Phenyl Phosphates
This protocol is a generalized procedure adapted from standard methods for the phosphorylation of alcohols using chlorophosphates in the presence of a base.[3][4]
Materials:
-
Alcohol substrate
-
This compound (PDCP)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the alcohol substrate (1.0 equivalent).
-
Solvent and Base Addition: The alcohol is dissolved in a minimal amount of anhydrous DCM or THF. Anhydrous pyridine or triethylamine (2.2 equivalents) is then added, and the solution is cooled to 0 °C in an ice bath.
-
Addition of this compound: this compound (1.05 equivalents) is dissolved in anhydrous DCM or THF and added dropwise to the stirring alcohol/base solution over 15-30 minutes. The reaction mixture is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 4-12 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed sequentially with 1 M hydrochloric acid (if pyridine is used), saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired phenyl phosphate ester.
Data Summary
The following table summarizes typical reaction conditions and substrate applicability for the phosphorylation of alcohols using chlorophosphate reagents, including this compound. Yields are generally moderate to high, depending on the substrate's steric hindrance and the specific reaction conditions employed.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Primary Alcohols | Pyridine | DCM | 0 to RT | 75-95 | [3] |
| Secondary Alcohols | Triethylamine | THF | 0 to RT | 60-85 | [3] |
| Phenols | Pyridine | DCM | RT | 80-98 | [4] |
| Sterically Hindered Alcohols | DMAP (cat.), Triethylamine | DCM | RT to 40 | 40-70 | [3] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the phosphorylation of an alcohol using this compound.
Caption: Workflow for the phosphorylation of alcohols.
Safety Considerations
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction generates HCl gas, which is corrosive and toxic. The use of a base and a well-ventilated fume hood is essential.
-
Anhydrous solvents and reagents are critical for the success of the reaction. Ensure all glassware is thoroughly dried.
Conclusion
The phosphorylation of alcohols using this compound is a robust and effective method for synthesizing phosphate esters. Careful control of stoichiometry and temperature is crucial to achieve high yields and minimize side products. The provided protocol offers a reliable starting point for researchers in synthetic and medicinal chemistry.
References
Phenyl Dichlorophosphate: Application in the Synthesis of Peptide Bond Analogs
For Researchers, Scientists, and Drug Development Professionals
Application Note
Phenyl dichlorophosphate (B8581778) (PDCP) is a versatile reagent in organic synthesis, however, it is not a standard coupling reagent for the routine formation of amide bonds in conventional peptide synthesis . Its high reactivity can lead to side reactions and racemization, issues that are mitigated by the use of more specialized and milder coupling reagents like carbodiimides (e.g., DCC, DIC) and phosphonium (B103445) or uronium salts (e.g., PyBOP, HBTU).
The primary application of phenyl dichlorophosphate and structurally related reagents in the context of peptide chemistry lies in the synthesis of phosphonopeptides . These are peptide analogs where the amide bond is replaced by a phosphonamidate or a phosphonate (B1237965) ester linkage. Phosphonopeptides are of significant interest in drug development as they can act as potent and specific enzyme inhibitors, particularly for proteases, due to their ability to mimic the tetrahedral transition state of peptide bond hydrolysis.[1][2]
The key reactive moiety in these syntheses is the phosphonochloridate group, which readily reacts with the amino group of an amino acid or peptide to form a stable P-N bond. While this compound itself can be used to activate carboxylic acids for the formation of amides and esters, its more direct role in peptide analog synthesis is often as a precursor to, or a model for, more complex phosphonochloridating agents.[3]
One notable application involves the synthesis of O-phenyl phosphonamidates, which are designed to covalently bind to the active site of serine proteases.[2][4] The synthesis typically involves the reaction of an N-protected aminoalkylphosphonochloridate with an amino acid ester. The phenyl group in such structures is introduced to modulate the reactivity and stability of the resulting phosphonopeptide.
Reaction Mechanism: Formation of a Phosphonamidate Bond
The fundamental reaction for forming a phosphonamidate bond using a phosphonochloridate reagent involves the nucleophilic attack of the amino group of an amino acid ester on the electrophilic phosphorus atom of the phosphonochloridate. This results in the displacement of the chloride leaving group and the formation of a new phosphorus-nitrogen bond.
References
Application Notes and Protocols for Phenyl Dichlorophosphate in Pharmaceutical and Drug Discovery
Introduction
Phenyl dichlorophosphate (B8581778) (PDCP), with the chemical formula C₆H₅OP(O)Cl₂, is a highly reactive organophosphorus compound that serves as a critical intermediate and reagent in modern organic synthesis.[1] It appears as a clear to pale yellow liquid with a pungent odor and is soluble in various organic solvents.[1] Its utility stems from its dual functionality as a potent phosphorylating and chlorinating agent, enabling the introduction of phosphate (B84403) groups into organic molecules.[1][2] This reactivity makes PDCP an indispensable tool in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs), specialty intermediates, and complex molecular architectures essential for drug discovery and development.[1][3]
Core Applications in Pharmaceutical Synthesis
Phosphorylation and Synthesis of Phosphate Esters
Phenyl dichlorophosphate is widely regarded as a superior reagent for phosphorylation and is frequently used for the preparation of symmetrical phosphate diesters.[4][5] The introduction of a phosphate moiety can significantly alter a molecule's physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug design.
Mechanism of Action: PDCP reacts with nucleophiles like alcohols and amines, where the chlorine atoms are displaced to form new phosphorus-oxygen or phosphorus-nitrogen bonds.[4] This process is fundamental in synthesizing a variety of phosphate esters and phosphoramidates.[2] Its high reactivity allows for precise chemical transformations under controlled conditions, ensuring high-purity compounds necessary for medicinal applications.[1]
Key Uses:
-
API Synthesis: Serves as a key building block for APIs where a phosphate group is integral to the molecule's structure and function.[1][6]
-
Intermediate Synthesis: Used to create complex intermediates that are later incorporated into the final drug substance.[2][3]
-
Pfitzner-Moffatt Oxidation: Acts as an activating agent for dimethyl sulfoxide (B87167) (DMSO) in the Pfitzner-Moffatt oxidation, a reaction that converts alcohols to aldehydes or ketones, a common transformation in drug synthesis.[4][7]
Synthesis of Nucleotide Prodrugs
One of the most significant applications of PDCP in modern medicine is in the synthesis of nucleotide prodrugs, particularly for antiviral therapies.[7] Nucleoside analogs are often potent inhibitors of viral polymerases, but their clinical efficacy can be limited by poor cellular uptake and inefficient conversion to the active triphosphate form. Prodrug strategies are employed to overcome these barriers.
Role of PDCP: PDCP is instrumental in constructing the crucial phosphodiester or phosphoramidate (B1195095) backbone of these prodrugs.[3][8] A notable example is its application in the synthesis of sofosbuvir, a cornerstone drug for the treatment of Hepatitis C Virus (HCV).[3] By reacting with a nucleoside and an amino acid ester, PDCP facilitates the formation of a phosphoramidate linkage, creating a prodrug that can more effectively enter cells and be metabolized into the active antiviral agent.[9]
Synthesis of Phosphoramidates and Other Biologically Active Molecules
The phosphorus-nitrogen (P-N) bond of a phosphoramidate is a key structural feature in many biologically active compounds.[10] PDCP is a foundational reagent for creating these linkages.
Applications:
-
Phosphoramidate Synthesis: Early methods involved treating PDCP with amines to form P-N bonds, a technique that has been refined over time to produce biologically active phosphoramidates with improved yields.[10] These compounds are explored for their potential as antibiotics and other therapeutic agents.[11]
-
β-Lactam Synthesis: PDCP has been reported as a suitable reagent for the synthesis of α-amino-β-lactams, which are core structures in many antibiotics.[5][12]
-
Peptide Synthesis: It is used to prepare activating agents like phenylphosphoro di-(1-imidazolidate), which are subsequently used in peptide bond formation.[4][5]
Experimental Protocols
Protocol 1: General Synthesis of a Symmetrical Phosphate Diester
This protocol describes a general method for preparing symmetrical phosphate diesters from an alcohol using this compound.
Materials:
-
This compound (PDCP)
-
Anhydrous alcohol (2 equivalents)
-
Anhydrous pyridine (B92270) or other non-nucleophilic base
-
Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the anhydrous alcohol (2 eq.) and pyridine (2 eq.) in the chosen anhydrous solvent and add the solution to the flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve this compound (1 eq.) in the same anhydrous solvent and add it to the dropping funnel.
-
Add the PDCP solution dropwise to the stirred alcohol solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of starting materials.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude phenyl phosphate diester using column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a Nucleoside Phosphoramidate Prodrug Intermediate
This protocol outlines a key step in forming a phosphoramidate prodrug, reacting an activated nucleoside with an amino acid ester. This is based on procedures used for antiviral drug synthesis.[8][9]
Materials:
-
Protected Nucleoside (1 eq.)
-
This compound (1.1 eq.)
-
L-Alanine isopropyl ester hydrochloride (or similar amino acid ester, 1.1 eq.)
-
Triethylamine (B128534) or Diisopropylethylamine (DIPEA) (3-4 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the protected nucleoside in anhydrous DCM.
-
Cool the solution to -20 °C or 0 °C.
-
Add this compound dropwise and stir the reaction for 1-2 hours to form the activated phenyl phosphorodichloridate intermediate.
-
In a separate flask, prepare a solution of the L-alanine isopropyl ester hydrochloride and triethylamine (to neutralize the HCl salt and act as a base) in anhydrous DCM.
-
Slowly add the amino acid ester solution to the activated nucleoside mixture at the cooled temperature.
-
Allow the reaction to stir for several hours, monitoring its progress by ³¹P NMR or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Perform a standard aqueous workup, washing the organic layer with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting diastereomeric mixture of the phosphoramidate prodrug can be purified by silica gel chromatography. An 86% yield has been reported for analogous reactions.[8]
Data Summary
Quantitative data from literature on reactions involving this compound is summarized below for easy comparison.
| Reaction Type | Substrates | Base/Solvent | Temp. | Time | Yield (%) | Reference |
| Phosphoramidate Synthesis | Primary Amine, (RO)₂P(O)H | Pyridine | RT | - | 59 - 91 | [10] |
| FLT Prodrug Synthesis | FLT, Glycine Methyl Ester | Triethylamine | RT | - | 86 | [8][9] |
| This compound Prep. | Phenol, POCl₃ | Titanium Tetrachloride | 80-90°C | 3-5 h | 95 | [4] |
| Esterification | Carboxylic Acid, Alcohol | Pyridine | RT | - | High | [12] |
| Thiol Ester Synthesis | Carboxylic Acid, Thiol | Pyridine | RT | - | Good | [12] |
This compound is a powerful and versatile reagent with broad applications in pharmaceutical and drug discovery. Its primary role as a phosphorylating agent is critical for the synthesis of phosphate esters and for the construction of phosphoramidate prodrugs, a strategy that has led to breakthrough antiviral therapies. Its utility extends to the synthesis of other important medicinal scaffolds, including β-lactams and peptides. The protocols and data presented highlight its efficiency and importance, cementing its status as a key tool for researchers and scientists in drug development. Proper handling is essential due to its reactivity, particularly with water.
References
- 1. This compound Uses & Benefits | PDCP Guide [adishank.com]
- 2. This compound and Its Applications [sincerechemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 770-12-7 [chemicalbook.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. nbinno.com [nbinno.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epub.jku.at [epub.jku.at]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Phosphate Esters with Phenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various phosphate (B84403) esters using phenyl dichlorophosphate (B8581778) as a key phosphorylating agent. This reagent is instrumental in the preparation of symmetrical and unsymmetrical dialkyl and diaryl phosphates, as well as clinically relevant phosphoramidate (B1195095) prodrugs.
Introduction
Phenyl dichlorophosphate (PDCP) is a highly reactive organophosphorus compound widely employed in organic synthesis for the introduction of a phenyl phosphate moiety. Its utility stems from the two labile chlorine atoms, which can be sequentially substituted by nucleophiles such as alcohols, phenols, and amines. This reactivity makes it a versatile reagent for the synthesis of a diverse range of phosphate esters, which have significant applications in medicinal chemistry, agrochemicals, and materials science.[1]
In drug development, the phosphorylation of bioactive molecules is a common strategy to improve their solubility, cell permeability, and pharmacokinetic profile. PDCP is a key reagent in the synthesis of phosphoramidate prodrugs, a technology designed to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many antiviral and anticancer nucleoside analogs.
Synthesis of Symmetrical and Unsymmetrical Dialkyl/Diaryl Phosphates
This compound readily reacts with alcohols and phenols to yield the corresponding phosphate esters. The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Experimental Protocol: Synthesis of Diethyl Phenyl Phosphate
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous ethanol (B145695) (2.2 eq)
-
Anhydrous pyridine (2.2 eq)
-
Anhydrous diethyl ether
-
-
Procedure:
-
A solution of this compound in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of anhydrous ethanol and anhydrous pyridine in diethyl ether is added dropwise to the stirred solution of this compound over a period of 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, the pyridinium (B92312) hydrochloride salt is removed by filtration.
-
The filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure diethyl phenyl phosphate.
-
Table 1: Synthesis of Symmetrical Phosphate Esters using this compound
| Entry | Alcohol/Phenol | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | Pyridine | Diethyl ether | 3 | 85-95 |
| 2 | Methanol | Triethylamine | Dichloromethane (B109758) | 2 | 80-90 |
| 3 | Isopropanol | Pyridine | Tetrahydrofuran | 4 | 82-92 |
| 4 | Phenol | Triethylamine | Acetonitrile | 5 | 75-85 |
| 5 | p-Cresol | Pyridine | Toluene | 4 | 78-88 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Synthesis of Phosphoramidate Prodrugs (ProTide Approach)
The "ProTide" (prodrug nucleotide) technology is a successful strategy to deliver nucleoside monophosphates into cells. This approach masks the negative charges of the phosphate group with an aryl group and an amino acid ester, enhancing cell permeability. This compound is a key reagent in the synthesis of the phosphoramidate moiety.
General Reaction Scheme for Phosphoramidate Synthesis:
Experimental Protocol: Synthesis of a Zidovudine (AZT) Phosphoramidate Prodrug
-
Materials:
-
Zidovudine (AZT) (1.0 eq)
-
This compound (1.1 eq)
-
L-Alanine methyl ester hydrochloride (1.2 eq)
-
N-Methylimidazole (3.0 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Zidovudine is dried by co-evaporation with anhydrous pyridine and dissolved in anhydrous DCM under an inert atmosphere.
-
The solution is cooled to 0 °C, and N-methylimidazole is added.
-
This compound is added dropwise, and the reaction is stirred at 0 °C for 1 hour.
-
In a separate flask, L-alanine methyl ester hydrochloride is suspended in anhydrous DCM and treated with N-methylimidazole. This mixture is then added to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched with saturated NaHCO₃ solution, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The resulting diastereomeric mixture is purified by column chromatography on silica gel to yield the phosphoramidate prodrug.
-
Table 2: Examples of Phosphoramidate Prodrugs Synthesized using this compound Chemistry
| Nucleoside Analog | Amino Acid Ester | Aryl Group | Therapeutic Target |
| Sofosbuvir (PSI-7977) | L-Alanine isopropyl ester | Phenoxy | HCV NS5B Polymerase |
| Remdesivir (GS-5734) | L-Alanine 2-ethylbutyl ester | Phenoxy | Viral RNA Polymerases |
| Tenofovir alafenamide | L-Alanine isopropyl ester | Phenoxy | HIV Reverse Transcriptase |
Visualization of Mechanisms and Workflows
Synthesis Workflow
The general workflow for the synthesis of phosphate esters using this compound involves a two-step nucleophilic substitution.
Caption: General workflow for phosphate ester synthesis.
Signaling Pathway: Inhibition of HCV NS5B Polymerase by a Sofosbuvir-like Prodrug
Phosphoramidate prodrugs of nucleoside analogs, like Sofosbuvir, are designed to be metabolized intracellularly to the active triphosphate form, which then inhibits the viral RNA-dependent RNA polymerase (NS5B for HCV), leading to chain termination and inhibition of viral replication.[2]
Caption: Inhibition of HCV replication by a phosphoramidate prodrug.
Signaling Pathway: Inhibition of STAT3 Dimerization
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer. Phosphotyrosine (pTyr) mimetics can be delivered as prodrugs to inhibit the STAT3 SH2 domain, preventing dimerization and subsequent downstream signaling.[3]
Caption: Inhibition of STAT3 dimerization by a phosphotyrosine mimetic prodrug.
References
Application Notes and Protocols: Phenyl Dichlorophosphate in Flame Retardant Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of phosphorus-containing flame retardants using phenyl dichlorophosphate (B8581778) and its derivatives. The information herein is intended to guide researchers in the development of novel fire-resistant materials for a variety of applications, with a focus on experimental procedures and data analysis.
Introduction
Phenyl dichlorophosphate (PDCP) is a highly reactive organophosphorus compound that serves as a critical intermediate in the synthesis of a wide range of flame retardants.[1][2] Its utility stems from the presence of two reactive chlorine atoms and a phenyl group attached to a central phosphorus atom, allowing for the facile introduction of phosphorus moieties into polymeric structures. The primary mechanism by which these phosphorus-containing flame retardants operate is through the promotion of char formation upon combustion. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby inhibiting the combustion process.[2]
This document details the synthesis of three distinct flame retardants derived from this compound or its analogue, phenylphosphonic dichloride:
-
Bis(m-hydroxyphenyl) phenyl phosphate (B84403) (BHPPP): A reactive flame retardant that can be incorporated into polymer backbones.
-
Bis(2,6-dimethylphenyl) phenylphosphonate (B1237145) (BDMPP): An additive flame retardant blended with polymers.[1][3]
-
Bio-based Polyphosphonate (BPPT): A polymeric flame retardant synthesized from renewable resources.[4]
Synthesis Protocols
Synthesis of Bis(m-hydroxyphenyl) phenyl phosphate (BHPPP)
This protocol describes the synthesis of BHPPP via the reaction of this compound with resorcinol (B1680541).
Experimental Protocol:
Materials:
-
This compound (PDCP)
-
Resorcinol (1,3-dihydroxybenzene)
-
Xylene
-
Ice
Procedure:
-
To a 1-liter reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature controller, add resorcinol and xylene.
-
Heat the mixture with stirring until the resorcinol is completely dissolved.
-
Slowly add this compound dropwise to the solution while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with deionized water.
-
Recrystallize the crude product from methanol to obtain pure bis(m-hydroxyphenyl) phenyl phosphate.[5]
-
Dry the purified product in a vacuum oven.
Diagram of Synthesis Workflow for BHPPP:
Caption: Synthesis workflow for Bis(m-hydroxyphenyl) phenyl phosphate (BHPPP).
Synthesis of Bis(2,6-dimethylphenyl) phenylphosphonate (BDMPP)
This protocol outlines the synthesis of BDMPP from phenylphosphonic dichloride and 2,6-dimethylphenol (B121312).[1][3]
Experimental Protocol:
Materials:
-
Phenylphosphonic dichloride
-
2,6-Dimethylphenol
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylphenol and triethylamine in dichloromethane under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phenylphosphonic dichloride in dichloromethane dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Wash the reaction mixture sequentially with deionized water, a dilute hydrochloric acid solution, and again with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure bis(2,6-dimethylphenyl) phenylphosphonate.[1][3]
Diagram of Synthesis Workflow for BDMPP:
Caption: Synthesis workflow for Bis(2,6-dimethylphenyl) phenylphosphonate (BDMPP).
Synthesis of a Bio-based Polyphosphonate (BPPT)
This protocol describes a two-step synthesis of a bio-based polyphosphonate flame retardant from diphenolic acid, pentaerythritol (B129877) phosphate alcohol (PEPA), and phenylphosphonic dichloride.[4]
Experimental Protocol:
Step 1: Synthesis of Intermediate
-
In a reaction vessel, react diphenolic acid with an excess of pentaerythritol phosphate alcohol (PEPA) in a suitable solvent under an inert atmosphere.
-
The reaction is typically carried out at an elevated temperature with continuous stirring for several hours to ensure the formation of a hydroxyl-terminated intermediate.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Once the reaction is complete, remove the solvent under reduced pressure.
Step 2: Polycondensation
-
Dissolve the hydroxyl-terminated intermediate from Step 1 in a suitable solvent.
-
Slowly add phenylphosphonic dichloride to the solution at room temperature with vigorous stirring.
-
Continue the polycondensation reaction for a specified duration, often at an elevated temperature, to achieve the desired molecular weight.
-
Precipitate the resulting bio-based polyphosphonate (BPPT) by pouring the reaction mixture into a non-solvent.
-
Filter the polymer, wash it thoroughly, and dry it in a vacuum oven.[4]
Diagram of Synthesis Workflow for BPPT:
Caption: Two-step synthesis workflow for the Bio-based Polyphosphonate (BPPT).
Application in Polymeric Materials and Performance Data
The synthesized flame retardants can be incorporated into various polymer matrices to enhance their fire resistance. The following tables summarize the quantitative data on the flame retardant performance of polymers modified with BHPPP, BDMPP, and BPPT.
Performance of Bis(m-hydroxyphenyl) phenyl phosphate (BHPPP) in Epoxy Resins
| Formulation (BHPPP wt%) | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |
| 0 | 0 | 23.5 | Fails |
| 10 | 1.0 | 28.5 | V-1 |
| 20 | 2.0 | 32.0 | V-0 |
| 30 | 3.0 | 35.0 | V-0 |
Data compiled from representative studies.[6]
Performance of Bis(2,6-dimethylphenyl) phenylphosphonate (BDMPP) in Epoxy Resins
| Formulation (BDMPP wt%) | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Char Yield at 700°C (%) |
| 0 | 0 | 24.2 | Fails | 12.5 |
| 10 | 0.79 | 30.5 | V-0 | 18.9 |
| 12 | 0.95 | 32.1 | V-0 | 20.3 |
| 14 | 1.11 | 33.8 | V-0 | 22.1 |
Data sourced from a study on BDMPP in epoxy resins.[1][3]
Performance of Bio-based Polyphosphonate (BPPT) in Polylactic Acid (PLA)
| Formulation (BPPT wt%) | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating |
| 0 | 0 | 19.5 | Fails |
| 2 | - | 28.8 | - |
| 4 | - | 33.7 | V-0 |
| 6 | - | 35.4 | V-0 |
Data from a study on bio-based polyphosphonate in PLA.[4]
General Mechanism of Action
The flame retardancy of these phosphorus-containing compounds primarily relies on a condensed-phase mechanism. Upon heating, the phosphate or phosphonate (B1237965) ester linkages hydrolyze to form phosphoric or phosphonic acids. These acids act as catalysts for the dehydration of the polymer, promoting the formation of a stable, insulating char layer. This char layer limits the evolution of flammable volatile compounds and shields the underlying polymer from the heat source.
Diagram of Flame Retardant Mechanism:
Caption: Condensed-phase flame retardant mechanism of phosphorus compounds.
Conclusion
This compound and its derivatives are versatile reagents for the synthesis of effective phosphorus-based flame retardants. The protocols and data presented in this document provide a foundation for researchers to develop and evaluate novel flame-retardant materials tailored for specific applications. The ability to synthesize both additive and reactive flame retardants allows for a high degree of customization in modifying the fire resistance of a wide range of polymers. Further research can focus on optimizing synthesis conditions, exploring novel bio-based precursors, and investigating synergistic effects with other flame-retardant additives to achieve enhanced performance and sustainability.
References
- 1. Synthesis of a novel phosphonate flame retardant and its application in epoxy resins | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis of a novel phosphonate flame retardant and its application i" by Yang Li, Hongbing Zheng et al. [repository.lsu.edu]
- 4. Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Beckmann Rearrangement of Ketoximes using Phenyl Dichlorophosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the Beckmann rearrangement of ketoximes to their corresponding N-substituted amides using phenyl dichlorophosphate (B8581778) as a mild and effective reagent at ambient temperature.[1][2][3] This method offers an alternative to harsh acidic conditions traditionally used for this transformation.[1][4]
Introduction
The Beckmann rearrangement is a fundamental organic reaction that converts ketoximes into N-substituted amides.[1][5] This transformation is crucial in synthetic organic chemistry and has applications in the synthesis of pharmaceuticals and other valuable compounds.[5][6] Traditional methods often require strong acids and high temperatures, which can be detrimental to sensitive functional groups and lead to the formation of byproducts.[1][5] The use of phenyl dichlorophosphate provides a milder alternative, allowing the reaction to proceed efficiently at room temperature.[1][2][3]
Reaction Principle
The reaction proceeds by the activation of the ketoxime hydroxyl group by this compound, facilitating the rearrangement of the group anti-periplanar to the leaving group to the nitrogen atom. Subsequent hydrolysis yields the corresponding amide.
Experimental Protocols
General Materials and Methods
-
All commercially available reagents should be used as supplied unless otherwise noted.[1]
-
Reactions requiring anhydrous conditions should be performed in flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.[1][4]
General Procedure for the Synthesis of Amides
This protocol is based on the synthesis of N-phenylacetamide from acetophenone (B1666503) oxime.[1]
-
To a solution of acetophenone oxime (2 mmol, 0.270 g) in anhydrous acetonitrile (B52724) (4 mL), add this compound (3 mmol, 0.633 g) dropwise at room temperature.[1]
-
Stir the resulting mixture at the same temperature for approximately 1 hour.[1]
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated sodium bicarbonate solution (5 mL).[1]
-
Separate the aqueous layer and extract it with ethyl acetate (B1210297) (3 x 10 mL).[1]
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash chromatography on silica gel (e.g., using 30% ethyl acetate in n-hexane as eluent) to afford the pure amide.[1]
Gram-Scale Synthesis of N-Phenylacetamide
-
In a suitable flask, stir a mixture of acetophenone oxime (100 mmol, 13.5 g) and this compound (150 mmol, 31.6 g) in anhydrous acetonitrile (200 mL) for 1 hour at room temperature.[1]
-
Follow the work-up procedure described in the general protocol (Section 3.2).
-
Recrystallize the crude product from a mixture of ethyl acetate and n-hexane (e.g., 5:1 ratio) to obtain N-phenylacetamide as a white solid.[1] An 88% yield (11.9 g) has been reported for this scale.[1]
Data Presentation
The following table summarizes the reaction conditions and yields for the Beckmann rearrangement of various ketoximes using this compound.
| Entry | Substrate (Ketoxime) | Time (h) | Yield (%) |
| 1 | Acetophenone oxime | 1 | 86 |
| 2 | 4'-Methylacetophenone oxime | 0.5 | 92 |
| 3 | 4'-Methoxyacetophenone oxime | 0.5 | 95 |
| 4 | 4'-Fluoroacetophenone oxime | 10 | 78 |
| 5 | 4'-Chloroacetophenone oxime | 12 | 75 |
| 6 | 4'-Bromoacetophenone oxime | 13 | 72 |
| 7 | 4'-Nitroacetophenone oxime | 13 | 67 |
| 8 | Benzophenone oxime | 1 | 90 |
| 9 | Cyclohexanone oxime | 1 | 85 |
| 10 | Cyclopentanone oxime | 1 | 82 |
Reaction conditions: Ketoxime (2 mmol), this compound (3 mmol) in anhydrous acetonitrile (4 mL) at room temperature. Yields are for isolated, chromatographically pure products.[1]
Visualizations
Proposed Reaction Mechanism
The diagram below illustrates the proposed mechanism for the this compound-induced Beckmann rearrangement of a ketoxime to an amide.
Caption: Proposed mechanism of the Beckmann rearrangement.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of amides via Beckmann rearrangement using this compound.
Caption: General experimental workflow diagram.
References
- 1. Beckmann Rearrangement of Ketoximes Induced by this compound at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beckmann rearrangement of ketoximes induced by this compound at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beckmann Rearrangement of Ketoximes Induced by this compound at Ambient Temperature [agris.fao.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Phenyl Dichlorophosphate in Polymer Chemistry and Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenyl dichlorophosphate (B8581778) (PDCP), with the chemical formula C₆H₅OP(O)Cl₂, is a highly reactive organophosphorus compound that serves as a critical intermediate in organic and polymer synthesis.[1][2] Its dual functionality, acting as both a phosphorylating and chlorinating agent, makes it an invaluable reagent for introducing phosphate (B84403) groups into organic molecules.[1][3] This versatility has led to its widespread use in the development of advanced materials with tailored properties, particularly in polymer chemistry for applications ranging from flame retardants to biodegradable polymers for biomedical use.[4][5] This document provides an overview of its key applications, detailed experimental protocols, and the underlying chemical principles.
Application 1: Flame Retardant Materials
One of the most significant industrial applications of phenyl dichlorophosphate is in the manufacturing of flame retardants.[1][2] Phosphorus-containing compounds are effective at improving the fire safety of a wide range of polymers, including PVC, polystyrene, and polyurethanes.[4][6]
Mechanism of Action: The flame retardant effect of PDCP-derived materials operates through two primary mechanisms:
-
Condensed-Phase Action: When exposed to heat, the phosphorus-containing moieties promote the formation of a stable, protective char layer on the material's surface.[4] This char acts as an insulating barrier, limiting the transfer of heat to the underlying polymer and restricting the release of flammable gases into the flame.[4][7]
-
Gas-Phase Action: During combustion, phosphorus-containing radicals can be released into the gas phase. These radicals interfere with the combustion chain reaction by scavenging highly reactive H• and OH• radicals, effectively quenching the flame.[7][8]
Logical Relationship: Flame Retardancy Mechanism
Caption: Logical flow of PDCP's role in creating and effecting flame retardancy.
Application 2: Polycondensation and Polymer Backbone Modification
PDCP is a key monomer and condensing agent in the synthesis of polyphosphoesters, including polyphosphonates and polyphosphates.[9] These polymers are of interest for their unique properties, including thermal stability and potential for hydrolytic degradation, making them suitable for various specialty applications.[5][9]
Synthesis Strategy: The synthesis typically involves a polycondensation reaction between PDCP (or a similar phosphorus dichloride) and a diol, such as a bisphenol.[9][10] Various catalytic methods can be employed to achieve high molecular weights and yields.
Experimental Workflow: Polyphosphate Synthesis
Caption: Workflow for interfacial polycondensation using PDCP.
Application 3: Biodegradable Polymers for Biomedical Applications
The reactivity of PDCP is also harnessed to synthesize phosphoramidates, a class of polymers with potential for biomedical use.[5] These materials are noteworthy for their hydrolytic degradability into non-toxic products, such as phosphates, ammonium (B1175870) salts, and amino substituents.[5] This characteristic makes them promising candidates for applications like drug delivery systems and temporary scaffolds in tissue engineering. The degradation rate can be tuned by varying the substituents on the phosphoramidate (B1195095) monomer.[5]
Logical Relationship: PDCP in Biomedical Polymer Synthesis
Caption: Pathway from PDCP to biodegradable polymers for medical use.
Quantitative Data Summary
The following tables summarize key quantitative data from polymer synthesis protocols involving this compound and related compounds.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 770-12-7 | [4] |
| Molecular Formula | C₆H₅Cl₂O₂P | [1] |
| Molecular Weight | 210.99 g/mol | [1] |
| Appearance | Clear to pale yellow liquid | [1] |
| Boiling Point | 241-243 °C | [11] |
| Density | 1.412 g/mL at 25 °C |[11] |
Table 2: Polymer Synthesis Conditions and Results
| Polymer Type / Monomer | Synthesis Method | Key Reactants | Yield (%) | Mₙ ( g/mol ) | Thermal Stability (°C) | Reference |
|---|---|---|---|---|---|---|
| Polyphosphates | IPTC* | PDCP, Bisphenol A | 63.5 - 85 | ~2,000 - 8,200 | 190 - 220 | [9] |
| Polyphosphonates | IPTC* | Phenylphosphonic dichloride, Bisphenol A | 63.5 - 85 | ~2,000 - 8,200 | 210 - 270 | [9] |
| BHPPP** Monomer | Condensation | PDCP, Resorcinol (B1680541) | 85 | N/A | N/A | [6] |
*Inverse Phase Transfer Catalysis **bis(m-hydroxy phenyl) phenyl phosphate
Experimental Protocols
Protocol 1: Synthesis of a Flame-Retardant Monomer - bis(m-hydroxy phenyl) phenyl phosphate (BHPPP)
This protocol is adapted from the synthesis of a monomer used to create flame-retardant polyurethanes.[6]
Materials:
-
Resorcinol (2.0 mole, 220 g)
-
This compound (PDCP) (1.0 mole, 195 g)
-
Methyl ethyl ketone (MEK) as solvent
-
Methanol (B129727) for crystallization
-
Ice-cold water
-
Round bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round bottom flask equipped with a reflux condenser, dissolve resorcinol (220 g) and this compound (195 g) in MEK solvent.
-
Heat the reaction mixture to 80 °C under constant stirring.
-
Maintain the reaction at this temperature for 5.5 hours.
-
After the reaction is complete, pour the contents into a calculated amount of ice-cold water to induce precipitation.
-
Keep the mixture overnight to ensure complete precipitation of the product.
-
Filter the solid product and wash it thoroughly.
-
Crystallize the crude product from methanol to obtain pure BHPPP.
-
The reported yield for this procedure is 85%.[6]
Protocol 2: Synthesis of a Polyphosphonate via Interfacial Polycondensation
This protocol describes a general method for synthesizing polyphosphonates, which can be used as flame-retardant additives.[7]
Materials:
-
Phenylphosphonic dichloride (PPD)
-
Bisphenol A (BPA)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Deionized water
-
Acetone (as non-solvent)
Procedure:
-
Aqueous Phase: Prepare an aqueous solution of sodium hydroxide.
-
Organic Phase: In a separate flask, dissolve Bisphenol A and the phase transfer catalyst in dichloromethane.
-
Emulsification: Add the aqueous NaOH solution to the organic solution with vigorous stirring to form a stable emulsion.
-
Reaction: Slowly add phenylphosphonic dichloride dropwise to the stirred emulsion.
-
Continue stirring the reaction at room temperature for 2-4 hours.
-
Work-up: Stop the stirring and allow the layers to separate. Collect the organic layer.
-
Wash the organic layer several times with deionized water to remove salts and unreacted reagents.
-
Precipitation: Slowly pour the organic solution into a beaker containing a non-solvent (e.g., acetone) under stirring to precipitate the polyphosphonate polymer.
-
Drying: Filter the polymer precipitate and dry it in a vacuum oven at 80-100 °C for 24 hours.
Protocol 3: Synthesis of Polyphosphates via Inverse Phase Transfer Catalysis (IPTC)
This protocol is based on a method for synthesizing polyphosphates and polyphosphonates with controlled molecular weights.[9]
Materials:
-
Phenylphosphoric dichloride (O-PPD)
-
Bisphenol (e.g., Bisphenol A)
-
Organic solvent
-
Aqueous phase with catalyst
Procedure:
-
The synthesis is carried out using a modified inverse phase transfer catalysis (IPTC) polycondensation technique.
-
This method involves the reaction of phenylphosphoric dichloride with a selected bisphenol.
-
The reaction is performed under slow-speed stirring (100–500 rpm), which is a key feature of the IPTC method.
-
Characterization of the resulting polymers is performed using infrared spectroscopy and NMR (¹H, ³¹P, ¹³C) to confirm the structure.
-
This method has been reported to produce polymers with yields in the range of 63.5–85% and weight-average molecular weights (Mw) of approximately 2,000–8,200 g/mol .[9]
References
- 1. This compound Uses & Benefits | PDCP Guide [adishank.com]
- 2. Understanding this compound and Its Applications [sincerechemicals.com]
- 3. This compound and Its Applications [sincerechemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. epub.jku.at [epub.jku.at]
- 6. Flame Retardant Polyurethanes and their Applications for the Improvement in Properties of Conventional Castor Oil Based Polyurethane – Material Science Research India [materialsciencejournal.org]
- 7. benchchem.com [benchchem.com]
- 8. nist.gov [nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis of Polyphosphate Polymer Employing the Bisphenol (BHBF) and the Dichloride of Phenylphosphonic (PPDC): Evaluation of the Thermal Characteristics | Semantic Scholar [semanticscholar.org]
- 11. This compound | 770-12-7 [chemicalbook.com]
Troubleshooting & Optimization
Strategies to improve yield and purity in phosphorylation reactions
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their phosphorylation reactions.
Troubleshooting Guide
This section addresses common issues encountered during phosphorylation experiments, offering potential causes and solutions in a direct question-and-answer format.
Category 1: Low or No Phosphorylation Yield
Q1: I'm observing little to no signal in my kinase assay. What are the likely causes?
A: Low or no kinase activity can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Enzyme Inactivity: The kinase may be inactive. Ensure it has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. If possible, verify the enzyme's activity with a known positive control substrate.[1]
-
Incorrect Buffer Composition: The reaction buffer is critical for enzyme function. A typical kinase buffer might include components like HEPES (pH 7.5), MgCl₂, DTT, and a detergent.[1] Ensure all components are present at their optimal concentrations. The absence of necessary cofactors, like Mg²⁺ which chelates ATP, can prevent the phosphoryl transfer.[2][3]
-
Substrate Issues: Confirm the integrity, concentration, and solubility of your substrate. If using a peptide substrate, ensure it is fully dissolved in the assay buffer.[1]
-
ATP Degradation: ATP solutions can degrade over time, especially with repeated freeze-thaw cycles. Use a fresh stock of ATP for your reactions.[1][4]
-
Presence of Inhibitors: Contaminants in your sample, such as excess salt, phosphate (B84403), or ammonium (B1175870) ions, can inhibit kinase activity. Purifying the DNA or protein substrate prior to the reaction can help.[5]
-
Phosphatase Activity: Endogenous phosphatases in your sample can reverse the phosphorylation, leading to low net yield. The inclusion of phosphatase inhibitors is crucial, especially when working with cell lysates.[6][7]
Q2: My reaction seems to stall before all the substrate is consumed. How can I drive it to completion?
A: If a reaction stalls, consider the following optimizations:
-
Enzyme Concentration: The amount of kinase may be insufficient. Try increasing the enzyme concentration, but be mindful that excessively high concentrations can deplete the substrate too quickly and lead to non-linear kinetics.[4][8]
-
Reaction Time: The incubation time may not be long enough. Perform a time-course experiment to determine the optimal reaction duration where the signal is robust but still within the linear range.[1][9]
-
Reagent Stability: One of the reagents, like ATP or the kinase itself, might be degrading over time under the reaction conditions. Ensure all components are stable for the duration of the incubation.[4]
-
Product Inhibition: Some kinases can be inhibited by the product (the phosphorylated substrate or ADP). If this is the case, it may not be possible to drive the reaction to 100% completion.
Category 2: Low Purity of Phosphorylated Product
Q3: My final product contains a mix of phosphorylated and non-phosphorylated protein. How can I improve purity?
A: Achieving high purity often requires both reaction optimization and effective purification.
-
Drive the Reaction: First, ensure the phosphorylation reaction has gone as close to completion as possible using the strategies in the "Low Yield" section.
-
Enrichment Techniques: It is often necessary to enrich the phosphorylated species from the reaction mixture. Several affinity chromatography methods are highly effective:
-
Immobilized Metal Affinity Chromatography (IMAC): This is a widely used technique where positively charged metal ions (like Fe³⁺, Ga³⁺, or Ti⁴⁺) are chelated to a resin, which then binds the negatively charged phosphate groups of the phosphoprotein or phosphopeptide.[10][11][12]
-
Metal Oxide Affinity Chromatography (MOAC): Similar to IMAC, this method uses metal oxides like Titanium Dioxide (TiO₂) to capture phosphopeptides.[11][12]
-
Immunoprecipitation: Using antibodies that specifically recognize phosphorylated amino acids (e.g., anti-phosphotyrosine antibodies) can be a very specific method for enrichment.[7][11]
-
Phos-Tag™ Chromatography: This method utilizes a specific molecule that binds to phosphate groups, allowing for the separation of phosphorylated and non-phosphorylated proteins.[11]
-
Q4: I'm seeing multiple bands on my gel/multiple peaks in my analysis, suggesting non-specific phosphorylation. What can I do?
A: Non-specific phosphorylation can be a problem, especially with highly active kinases or long reaction times.
-
Reduce Enzyme Concentration/Time: Titrate your kinase concentration and reaction time to find conditions that favor specific phosphorylation of your target without modifying other sites or proteins.
-
Optimize Reaction Conditions: Adjusting pH, ionic strength, or cofactors might help improve kinase specificity.[7]
-
Mutate Non-Specific Sites: If non-specific sites on your protein of interest are known, mutating those residues (e.g., Ser to Ala) can prevent their phosphorylation.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphorylation | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. neb.com [neb.com]
- 6. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ch.promega.com [ch.promega.com]
- 10. Phosphoprotein purification overview [takarabio.com]
- 11. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphoproteomics Methods - Creative Proteomics [creative-proteomics.com]
- 13. Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B - PMC [pmc.ncbi.nlm.nih.gov]
Work-up and purification techniques for phenyl dichlorophosphate reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up and purification techniques for reactions involving phenyl dichlorophosphate (B8581778).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with phenyl dichlorophosphate and how do they impact the work-up procedure?
A1: this compound is a highly reactive, corrosive, and moisture-sensitive liquid.[1][2][3] It reacts violently with water, hydrolyzing to form corrosive and potentially hazardous byproducts like hydrochloric acid and phosphoric acid derivatives.[1][4] This reactivity necessitates careful and controlled quenching and work-up procedures to ensure safety and product integrity. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5][6]
Q2: How should I quench a reaction containing unreacted this compound?
A2: Due to its violent reaction with water, direct quenching with water is not recommended, especially if significant amounts of the reagent are present. A safer approach is to slowly and carefully add the reaction mixture to a cooled, stirred solution of a mild base, such as saturated sodium bicarbonate or a dilute sodium hydroxide (B78521) solution.[7][8] This neutralizes the acidic byproducts formed during quenching. For large amounts of unreacted pyrophoric reagents, a stepwise quenching procedure using a less reactive alcohol like isopropanol (B130326) or tert-butanol, followed by ethanol, and finally water, can be employed under an inert atmosphere and at low temperatures.[9]
Q3: What are the common impurities or side products I might encounter?
A3: Common impurities include unreacted starting materials, hydrolysis products such as phenyl phosphate, and potentially side-products from the reaction of this compound with other functional groups in your starting material.[10] If the reaction is not carried out under anhydrous conditions, hydrolysis of the product can also occur.[10]
Q4: What are suitable extraction solvents for products derived from this compound?
A4: The choice of extraction solvent depends on the polarity of your product. Common water-immiscible organic solvents like ethyl acetate, dichloromethane, and chloroform (B151607) are frequently used for extracting organophosphate products.[7][11] A typical work-up may involve quenching the reaction, followed by extraction of the aqueous layer with one of these solvents.[7]
Q5: What chromatographic techniques are suitable for purifying products from this compound reactions?
A5: Column chromatography is a standard method for purifying organophosphate compounds. Silica (B1680970) gel is a common stationary phase.[12] The mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, with the ratio adjusted based on the polarity of the product.[7] For analysis of purity, Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are widely used techniques for organophosphorus compounds.[13][14][15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR) to ensure completion. |
| Degradation of starting material or product. | This compound is moisture-sensitive; ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Product lost during work-up. | The product may be partially water-soluble. Perform multiple extractions of the aqueous layer. Check the pH of the aqueous layer to ensure the product is in a neutral, extractable form. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | See "Low or No Product Yield". |
| Inefficient purification. | Optimize the column chromatography conditions (e.g., solvent system, gradient elution). Consider recrystallization if the product is a solid. | |
| Product is Contaminated with Hydrolysis Byproducts | Incomplete quenching or exposure to moisture during work-up. | Ensure thorough quenching with a basic solution. Use anhydrous solvents for extraction and drying agents (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) to remove residual water before solvent evaporation. |
| Phase Separation Issues During Extraction | Formation of an emulsion. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary. |
| Unexpected Side Products | This compound reacting with other functional groups. | Protect sensitive functional groups in your starting material before reacting with this compound. |
| Reaction temperature too high. | Run the reaction at a lower temperature to improve selectivity. |
Experimental Protocols
General Protocol for Reaction Quenching and Work-up
-
Preparation of Quenching Solution: Prepare a beaker with a stirred, cooled (0 °C) solution of saturated sodium bicarbonate. The volume should be sufficient to neutralize the expected amount of acidic byproducts.
-
Quenching: Slowly and carefully add the reaction mixture dropwise to the stirred quenching solution. Monitor for any gas evolution or temperature increase. Maintain the temperature of the quenching solution below 20 °C.
-
Extraction: Once the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
General Protocol for Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the work-up and purification of this compound reactions.
Caption: A decision tree to troubleshoot common issues in this compound reactions.
References
- 1. Handling and Storage Best Practices for this compound [sincerechemicals.com]
- 2. This compound | 770-12-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. CAS 770-12-7: Phosphorodichloridic acid, phenyl ester [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Beckmann Rearrangement of Ketoximes Induced by this compound at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cromlab-instruments.es [cromlab-instruments.es]
Stability of phenyl dichlorophosphate in different solvents and conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of phenyl dichlorophosphate (B8581778) in various solvents and conditions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no reactivity in a reaction. | Decomposition of phenyl dichlorophosphate due to improper handling or storage. | - Ensure the reagent was stored under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.[1] - Use a fresh bottle of this compound or re-purify the existing stock. - Verify the absence of water in the reaction solvent and other reagents. |
| Formation of unexpected byproducts. | Reaction with trace amounts of water, alcohols, or other nucleophilic impurities in the solvent or on glassware. | - Use anhydrous solvents and dry all glassware thoroughly before use. - Purify all starting materials to remove nucleophilic impurities. - Consider the use of a non-nucleophilic base if acidic byproducts are problematic. |
| Inconsistent reaction yields. | Partial degradation of the this compound stock solution over time. | - Prepare fresh solutions of this compound before use. - If a stock solution must be stored, keep it under an inert atmosphere in a tightly sealed container at the recommended temperature (2-8°C).[2][3] - Monitor the purity of the stock solution periodically using HPLC or ³¹P NMR. |
| Precipitate formation in the reaction mixture. | Formation of insoluble phosphate (B84403) salts or hydrolysis products. | - Ensure all reagents are fully dissolved before adding this compound. - If a base is used, select one whose corresponding hydrochloride salt is soluble in the reaction medium. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway is hydrolysis, which occurs upon contact with water or other protic solvents like alcohols.[1][4] This reaction proceeds through the stepwise substitution of the chloride ions with hydroxyl groups, ultimately leading to the formation of phenyl dihydrogen phosphate and hydrochloric acid.
Q2: How should this compound be stored to ensure its stability?
A2: To maintain its stability, this compound should be stored in a tightly sealed, corrosion-resistant container under a dry, inert atmosphere (e.g., nitrogen or argon).[1] It is recommended to store it at 2-8°C.[2][3]
Q3: In which common laboratory solvents is this compound most stable?
A3: this compound is most stable in dry, aprotic solvents. While quantitative stability data is limited in publicly available literature, its successful use in reactions suggests good short-term stability in solvents like anhydrous acetonitrile (B52724), dichloromethane, chloroform, and tetrahydrofuran (B95107) (THF). It is reactive towards protic solvents such as water and alcohols.
Q4: Can I use a stock solution of this compound in an aprotic solvent over several days?
A4: While more stable in aprotic solvents, gradual degradation can still occur due to trace moisture. For best results, it is recommended to prepare solutions fresh for each use. If a stock solution must be stored, it should be kept under an inert atmosphere and used as quickly as possible. The stability should be verified if the solution is stored for an extended period.
Q5: What are the signs of this compound decomposition?
A5: Decomposition may not always be visually apparent. A key indicator is a decrease in the expected reactivity in a chemical synthesis. The presence of acidic byproducts (HCl) can also suggest hydrolysis. Analytical techniques such as ³¹P NMR and HPLC are the most reliable methods for assessing purity and detecting degradation products.
Data Presentation: Stability in Aprotic Solvents (Hypothetical Data)
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific grade of solvent, water content, and storage conditions. It is strongly recommended to perform your own stability assessment.
Table 1: Hypothetical Decomposition of this compound in Anhydrous Aprotic Solvents at 25°C under Inert Atmosphere
| Solvent | Time (hours) | Purity (%) |
| Acetonitrile | 0 | 99.5 |
| 24 | 99.1 | |
| 48 | 98.7 | |
| 72 | 98.2 | |
| Dichloromethane | 0 | 99.5 |
| 24 | 99.2 | |
| 48 | 98.9 | |
| 72 | 98.5 | |
| Tetrahydrofuran (THF) | 0 | 99.5 |
| 24 | 98.8 | |
| 48 | 98.1 | |
| 72 | 97.3 | |
| N,N-Dimethylformamide (DMF) | 0 | 99.5 |
| 24 | 98.5 | |
| 48 | 97.5 | |
| 72 | 96.4 |
Table 2: Hypothetical Effect of Temperature on the Stability of this compound in Anhydrous Acetonitrile over 24 hours
| Temperature (°C) | Purity (%) |
| 4 | 99.4 |
| 25 | 99.1 |
| 40 | 98.2 |
| 60 | 96.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
- This compound
- High-purity water
- 0.1 M Hydrochloric acid
- 0.1 M Sodium hydroxide
- 3% Hydrogen peroxide
- Anhydrous acetonitrile (HPLC grade)
- Calibrated analytical balance, volumetric flasks, and pipettes
2. Procedure:
3. Analysis:
- Analyze the stressed samples and the control at each time point using a suitable stability-indicating method (e.g., HPLC or ³¹P NMR as described below).
Protocol 2: Stability Monitoring by HPLC
1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile, with an acidic modifier like phosphoric acid. A possible starting point is a 60:40 mixture of acetonitrile and water with 0.1% phosphoric acid.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 µL
- Column Temperature: 25°C
2. Sample Preparation:
- Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).
- At each time point, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for analysis.
3. Data Analysis:
- Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.
- Observe the appearance of new peaks, which correspond to degradation products.
Protocol 3: Stability Monitoring by ³¹P NMR Spectroscopy
1. Instrumentation:
- NMR spectrometer with a phosphorus probe.
2. Sample Preparation:
- Prepare a solution of this compound in a deuterated aprotic solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube. Ensure the solvent is anhydrous.
- Add a sealed capillary containing a reference standard (e.g., 85% H₃PO₄) for accurate chemical shift referencing.
3. Data Acquisition:
- Acquire a proton-decoupled ³¹P NMR spectrum at regular intervals.
- The chemical shift of this compound is expected in the phosphate region. The exact chemical shift can vary depending on the solvent and concentration.
- Degradation products, such as phenyl dihydrogen phosphate and its esters, will appear as new signals at different chemical shifts.
4. Data Analysis:
- Integrate the signals corresponding to this compound and its degradation products to determine their relative concentrations over time.
Visualizations
Caption: Hydrolysis pathway of this compound.
References
Handling the moisture sensitivity of phenyl dichlorophosphate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive reagent, phenyl dichlorophosphate (B8581778).
Frequently Asked Questions (FAQs)
Q1: What is phenyl dichlorophosphate and what are its primary applications?
A1: this compound (PDCP), also known as phenyl phosphorodichloridate, is a highly reactive organophosphorus compound with the chemical formula C₆H₅Cl₂O₂P.[1] It serves as a versatile reagent in organic synthesis, primarily as a phosphorylating agent to introduce phosphate (B84403) groups into molecules.[1][2] Its key applications include the synthesis of phosphate esters, flame retardants, plasticizers, agrochemicals, and as an intermediate in the production of active pharmaceutical ingredients (APIs).[1][2]
Q2: Why is this compound considered moisture-sensitive?
A2: this compound possesses two reactive phosphorus-chlorine bonds. These bonds are highly susceptible to nucleophilic attack by water. When exposed to moisture, it rapidly hydrolyzes to form phenyl phosphoric acid and hydrochloric acid. This degradation compromises the reagent's efficacy in desired reactions and can lead to undesired side products and reduced yields.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3] It is advisable to store it in a tightly sealed container, away from heat and direct sunlight. The use of amber glass bottles with lined caps (B75204) can prevent moisture ingress and light-induced degradation.[3] Including desiccants like silica (B1680970) gel or molecular sieves in the storage cabinet can help maintain a low-humidity environment.[3]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: Due to its corrosive nature and reactivity, appropriate PPE is essential. This includes chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[3] All handling procedures should be conducted in a well-ventilated chemical fume hood to avoid inhalation of its vapors.[3]
Q5: How should I safely dispose of residual this compound or contaminated materials?
A5: Unused or residual this compound should be quenched cautiously before disposal. A recommended method is the slow addition of the reagent to a stirred, cooled (ice bath) solution of a non-protic solvent and a mild nucleophile like isopropanol (B130326), followed by the slow addition of water. The resulting mixture should be neutralized with a weak base (e.g., sodium bicarbonate) before disposal according to local regulations. All contaminated labware should be decontaminated using a similar quenching procedure.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Degradation of this compound: The reagent may have been exposed to moisture during storage or handling, leading to hydrolysis. | - Ensure the reagent was stored under an inert atmosphere and handled using anhydrous techniques.- Before use, consider analyzing the purity of the this compound via ³¹P NMR spectroscopy. A fresh bottle should show a single major peak. The presence of other peaks may indicate degradation.- Purchase high-purity reagent from a reputable supplier and use it promptly upon opening. |
| Inefficient Reaction Conditions: The reaction temperature, time, or stoichiometry may not be optimal. | - For phosphorylation of alcohols, reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control reactivity.[4]- Monitor the reaction progress using techniques like TLC or ³¹P NMR to determine the optimal reaction time.[4]- Ensure the correct stoichiometry of reactants and base (if applicable) is used. | |
| Formation of Unexpected Side Products | Presence of Water: Accidental introduction of moisture can lead to the formation of phenyl phosphoric acid and other hydrolysis-related byproducts. | - Rigorously dry all glassware and solvents before use.- Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon).- Use syringe techniques for the transfer of the reagent and solvents. |
| Over-reaction or Side Reactions: The high reactivity of this compound can lead to multiple phosphorylations or reactions with other functional groups in the starting material. | - Add the this compound to the reaction mixture slowly and in a controlled manner, preferably using a syringe pump.- Maintain a low reaction temperature to moderate the reactivity.- Consider using a less reactive phosphorylating agent if selectivity is a persistent issue. | |
| Difficulty in Product Purification | Reactive Intermediates in the Reaction Mixture: The crude product may contain unreacted this compound or other reactive phosphorus species. | - Quench the reaction mixture thoroughly before workup. This can be done by slowly adding a nucleophilic solvent like isopropanol or a saturated aqueous solution of sodium bicarbonate.[4]- An aqueous workup can help remove water-soluble byproducts. |
| Co-elution of Product with Impurities: The desired product may have similar polarity to byproducts, making chromatographic separation challenging. | - Adjust the mobile phase polarity for column chromatography to improve separation.- Consider using a different stationary phase for chromatography.- Recrystallization or distillation (for thermally stable products) may be effective purification techniques. |
Experimental Protocols
Detailed Protocol: Phosphorylation of a Primary Alcohol
This protocol describes a general procedure for the phosphorylation of a primary alcohol using this compound.
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
This compound (high purity)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous triethylamine (B128534) (TEA) or pyridine (B92270)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, stir bar, septa, needles, and syringes
-
Inert gas supply (nitrogen or argon) with a manifold or balloon
-
Ice bath
Procedure:
-
Reaction Setup:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add the primary alcohol (1.0 equivalent) and anhydrous DCM under an inert atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Add anhydrous triethylamine or pyridine (1.1 equivalents) to the stirred solution of the alcohol via syringe.
-
Slowly add this compound (1.05 equivalents) dropwise to the reaction mixture via syringe over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. For ³¹P NMR, a small aliquot can be carefully quenched and analyzed. The disappearance of the starting alcohol and the appearance of a new, less polar spot (by TLC) or a new peak in the phosphate region (by ³¹P NMR) indicates product formation.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure phosphate ester.
-
Visualizations
Caption: A typical experimental workflow for alcohol phosphorylation.
Caption: Stepwise hydrolysis of this compound.
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. This compound Uses & Benefits | PDCP Guide [adishank.com]
- 2. US7700807B2 - Process to prepare alkyl phenyl phosphates - Google Patents [patents.google.com]
- 3. neb.com [neb.com]
- 4. Monitoring of phosphatase and kinase activity using 31P NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Phenyl Dichlorophosphate-Mediated Transformations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical transformations mediated by phenyl dichlorophosphate (B8581778) (PDCP).
Frequently Asked questions (FAQs)
1. What is phenyl dichlorophosphate and what are its primary applications?
This compound (PDCP), with the chemical formula C₆H₅OP(O)Cl₂, is a highly reactive organophosphorus compound. It serves as a versatile reagent in organic synthesis, primarily as a phosphorylating and chlorinating agent.[1] Its key applications include:
-
Phosphorylation: Conversion of alcohols and amines to their corresponding phosphate (B84403) and phosphoramidate (B1195095) derivatives.[2]
-
Ester and Amide Synthesis: Activation of carboxylic acids for the formation of esters and amides.[3]
-
Pfitzner-Moffatt Oxidation: As an efficient activator of dimethyl sulfoxide (B87167) (DMSO) for the oxidation of primary and secondary alcohols to aldehydes and ketones.[3][4]
-
Beckmann Rearrangement: Facilitating the rearrangement of ketoximes to amides under mild conditions.[5]
-
Cyclization and Dehydration Reactions: Acting as a dehydrating and cyclizing agent in specific transformations.[3]
2. What are the critical handling and storage precautions for this compound?
This compound is a moisture-sensitive and corrosive liquid that requires careful handling in a controlled environment.[6] Key precautions include:
-
Moisture Control: PDCP reacts readily with water, leading to hydrolysis and loss of reactivity. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[6]
-
Storage: Store in a cool, dry place away from incompatible materials. The container should be tightly sealed, preferably under an inert atmosphere, to prevent degradation.[6]
3. My reaction with this compound is giving a low yield. What are the common causes?
Low yields in PDCP-mediated reactions can stem from several factors. A systematic approach to troubleshooting is essential.
-
Reagent Quality: The purity of PDCP is crucial. It can degrade upon exposure to moisture. Ensure you are using a high-quality reagent from a reliable source. Substrate purity is also important to avoid side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield. The reaction may require heating or cooling to proceed efficiently and minimize side product formation.
-
Stoichiometry: The molar ratio of reactants is critical. An excess of either the substrate or the reagent might be necessary depending on the specific transformation.
-
Presence of Moisture: As mentioned, PDCP is highly sensitive to water. Ensure all solvents and reagents are anhydrous.
-
Inefficient Work-up: The work-up procedure must be appropriate for the product's stability and properties. Product loss can occur during extraction, washing, or purification steps.
4. What are the common side reactions observed with this compound?
The high reactivity of PDCP can lead to several side reactions:
-
Over-reaction: In the phosphorylation of alcohols, the formation of di- or tri-alkyl phosphates can occur if the stoichiometry is not carefully controlled.
-
Chlorination: Besides phosphorylation, PDCP can also act as a chlorinating agent, leading to chlorinated byproducts.
-
Hydrolysis: If moisture is present, PDCP will hydrolyze to phosphoric acid derivatives, which can complicate the reaction and purification.
-
Reaction with Solvents: Certain solvents may react with PDCP, especially at elevated temperatures. Choose an inert solvent for your specific reaction.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you observe little to no formation of your desired product, consider the following troubleshooting steps:
Troubleshooting Workflow for Low/No Product Formation
Caption: A stepwise guide to troubleshooting low or no product yield.
Issue 2: Formation of Multiple Products/Side Reactions
The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products.
Decision Tree for Optimizing Selectivity
References
- 1. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Beckmann Rearrangement of Ketoximes Induced by this compound at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Troubleshooting low conversion rates in phenyl dichlorophosphate reactions
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low conversion rates in phenyl dichlorophosphate (B8581778) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in phenyl dichlorophosphate synthesis?
Low conversion rates in the synthesis of this compound (PDCP) can typically be attributed to a few key factors:
-
Moisture Contamination: PDCP is highly sensitive to moisture and can readily hydrolyze.[1][2][3] The presence of water in reactants or glassware will lead to the formation of phosphoric acid derivatives, reducing the yield of the desired product.[1][4]
-
Suboptimal Reaction Temperature: Temperature control is critical. Temperatures that are too high can promote the formation of side products, such as diphenyl phosphorochloridates and triphenyl phosphates, while temperatures that are too low may result in an incomplete reaction.[5][6]
-
Impure Reactants: The purity of the starting materials, particularly phosphorus oxychloride (POCl₃), is crucial. Impurities can interfere with the reaction and lead to undesired byproducts.[7][8]
-
Inefficient Mixing: Poor agitation can lead to localized temperature gradients and concentration imbalances, hindering the reaction from proceeding to completion.
-
Formation of Side Products: Even under controlled conditions, side reactions can occur. The reaction of phenol (B47542) with POCl₃ can potentially yield a mixture of mono-, di-, and tri-substituted phosphate (B84403) esters.[6]
Q2: How can I minimize hydrolysis during my reaction?
Preventing the hydrolysis of this compound is paramount for achieving high yields.
-
Drying Procedures: Ensure all glassware is rigorously oven-dried before use.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to exclude atmospheric moisture.[1][9]
-
Anhydrous Reagents: Use anhydrous grade solvents and ensure reactants, like phenol, are free of water.
-
Drying Agents: The use of molecular sieves or drying tubes can help maintain anhydrous conditions throughout the experiment.[1]
Q3: What is the impact of reactant purity, and how can I purify my reagents?
The purity of phosphorus oxychloride (POCl₃) is a critical factor. Commercial POCl₃ can contain impurities that may affect the reaction outcome.
-
Purification of POCl₃: Distillation is a common method for purifying POCl₃. Distilling in the presence of high-boiling nitrogen compounds, such as quinoline (B57606) or substituted pyridines, can effectively remove impurities.[7][8][10]
-
Impact of Impurities: Impurities can lead to discoloration of the product and the formation of unwanted byproducts, complicating purification and reducing the overall yield.
Troubleshooting Guide for Low Conversion Rates
This section provides a systematic approach to diagnosing and resolving issues leading to low yields.
Problem 1: Consistently Low Yield (<70%)
If your reaction consistently produces a low yield of this compound, consider the following factors related to reaction conditions and catalysts.
Reaction Conditions Comparison
| Parameter | Standard Protocol | High-Yield Protocol | Potential Impact on Yield |
| Reactants | Phenol, Phosphorus Oxychloride (POCl₃) | Phenol, Purified POCl₃ | Impurities in POCl₃ can significantly lower yield. |
| Catalyst | None or Titanium Tetrachloride[3][11] | Aluminum Chloride (AlCl₃) or Quaternary Ammonium (B1175870) Salts[5][6] | Catalysts like AlCl₃ can enable lower reaction temperatures and shorter reaction times, leading to higher yields.[6] |
| Temperature | 80-120°C[5] | 85-110°C (with AlCl₃ catalyst)[6] | High temperatures can lead to the formation of di- and tri-substituted byproducts.[6] |
| Reaction Time | 3-5 hours[3][11] | < 1 hour (with AlCl₃ catalyst)[6] | Shorter reaction times at optimal temperatures can minimize side product formation. |
| Workup | Distillation under reduced pressure[12] | Filtration of catalyst followed by vacuum distillation | Proper removal of catalyst and byproducts is crucial for isolating the pure product. |
Troubleshooting Workflow
Problem 2: Presence of Multiple Products in Final Mixture
The formation of diphenyl phosphorochloridate and triphenyl phosphate is a common issue.
Reaction Pathway and Side Reactions
Mitigation Strategies:
-
Molar Ratio: Employing an excess of phosphorus oxychloride can help favor the formation of the mono-substituted product.[5][6]
-
Controlled Addition: Adding the phenol dropwise to the heated POCl₃ (and catalyst, if used) helps to maintain a high concentration of POCl₃ relative to phenol throughout the reaction, suppressing over-reaction.[5][6]
-
Use of Catalysts: Catalysts like aluminum chloride can promote the reaction at lower temperatures, which can increase selectivity for the desired mono-substituted product.[6]
Detailed Experimental Protocols
Protocol 1: Catalyzed Synthesis of this compound
This protocol is adapted from high-yield procedures that utilize a catalyst.[6]
Materials:
-
Phenol
-
Phosphorus oxychloride (POCl₃)
-
Aluminum chloride (AlCl₃) or a suitable quaternary ammonium salt[5]
-
Anhydrous solvent (e.g., dichloromethane, if necessary)
-
Round-bottom flask, condenser, dropping funnel, and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, oven-dried three-necked flask equipped with a magnetic stirrer, a condenser with a drying tube, a dropping funnel, and an inlet for inert gas.
-
Reagent Charging: Charge the flask with phosphorus oxychloride (e.g., 2 moles per 1 mole of phenol) and the catalyst (e.g., 0.005 to 0.9 weight percent of aluminum based on the weight of the phenol).[6]
-
Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 85-100°C).[6]
-
Phenol Addition: Slowly add molten phenol dropwise from the dropping funnel over a period of time, maintaining the reaction temperature.[5] The reaction produces HCl gas, which should be safely vented or scrubbed.[5]
-
Reaction Monitoring: After the addition is complete, maintain the temperature and continue stirring. The reaction is often complete in under an hour when catalyzed.[6] Monitor the reaction's completion by observing the cessation of HCl evolution.[3][5]
-
Workup: Cool the reaction mixture. If a solid catalyst was used, it may be removed by filtration.
-
Purification: Purify the crude this compound by vacuum distillation to remove excess POCl₃ and any high-boiling impurities.[12]
Protocol 2: Purification of Phosphorus Oxychloride (POCl₃)
For reactions where high purity is essential.[7][10]
Materials:
-
Crude phosphorus oxychloride (POCl₃)
-
High-boiling nitrogen compound (e.g., quinoline, substituted pyridine)
-
Distillation apparatus
Procedure:
-
Setup: Assemble a clean, dry distillation apparatus suitable for vacuum distillation.
-
Charging the Flask: Add the crude POCl₃ and a small amount of the high-boiling nitrogen compound to the distillation flask.
-
Distillation: Heat the mixture under reduced pressure. The purified POCl₃ will distill over, leaving behind impurities complexed with the nitrogen compound.
-
Collection: Collect the purified POCl₃ in a dry receiver flask, ensuring to protect it from atmospheric moisture.
References
- 1. Troubleshooting this compound Reactions [sincerechemicals.com]
- 2. Phosphorus Oxychloride (POCl3) - NAGASE | Europe [nagase.eu]
- 3. This compound CAS#: 770-12-7 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]
- 7. CA2242815A1 - Process for the purification of phosphorous oxychloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. US5911962A - Process for the purification of phosphorus oxychloride - Google Patents [patents.google.com]
- 11. This compound | 770-12-7 [chemicalbook.com]
- 12. thieme-connect.com [thieme-connect.com]
Technical Support Center: Quenching Procedures for Reactions Involving Phenyl Dichlorophosphate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely quenching reactions involving the highly reactive reagent, phenyl dichlorophosphate (B8581778) (PDCP).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quenching of reactions where phenyl dichlorophosphate was used.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Vigorous, Uncontrolled Reaction Upon Quenching | - Quenching agent added too quickly.- High concentration of unreacted this compound.- Inadequate cooling of the reaction mixture. | - Immediately cease addition of the quenching agent.- Ensure the reaction vessel is securely clamped and in a fume hood.- If safe to do so, increase external cooling.- Once the reaction subsides, resume addition of the quenching agent at a much slower rate, ensuring the temperature remains controlled. |
| Formation of a Persistent Emulsion During Aqueous Workup | - Presence of phosphonic acid byproducts acting as surfactants. | - Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite®. |
| Incomplete Quenching (Reactivity Persists) | - Insufficient amount of quenching agent added.- Poor mixing of the biphasic system (if applicable). | - Add additional quenching agent slowly while monitoring the reaction temperature.- Increase the stirring rate to ensure good mixing of the layers. |
| Low Yield of Desired Product After Workup | - Hydrolysis of the desired phosphate (B84403) ester product during aqueous quench/workup. | - If the product is sensitive to hydrolysis, consider quenching with an anhydrous alcohol (e.g., isopropanol (B130326) or methanol) under an inert atmosphere before introducing aqueous solutions.- Use a mildly basic wash (e.g., saturated sodium bicarbonate) instead of a strong base to neutralize acidic byproducts. |
| Corrosion of Equipment | - Formation of hydrochloric acid (HCl) and phosphoric acid derivatives during quenching.[1][2] | - Use glassware and equipment resistant to acidic conditions.- Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) after quenching is complete. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching this compound?
A1: this compound is corrosive and reacts violently with water and other protic reagents, which can lead to a rapid increase in temperature and the evolution of corrosive hydrogen chloride (HCl) gas.[1][2][3] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All quenching procedures must be performed in a well-ventilated fume hood.
Q2: What are the common quenching agents for this compound?
A2: Common quenching agents include:
-
Alcohols: Isopropanol, ethanol, and methanol (B129727) are frequently used for a more controlled reaction compared to water.[4]
-
Aqueous Bases: Saturated sodium bicarbonate solution is effective for both quenching and neutralizing the resulting acidic byproducts.[5][6]
-
Tertiary Amines: Triethylamine can be used, particularly in anhydrous conditions, to neutralize HCl generated during the reaction.
Q3: How can I monitor the completion of the quenching process?
A3: The quenching process can be monitored by observing the cessation of gas evolution (HCl) and the stabilization of the reaction temperature. For more rigorous confirmation, techniques like ³¹P NMR spectroscopy can be used to confirm the disappearance of the this compound signal and the appearance of the quenched species.
Q4: What are the typical byproducts of quenching this compound with water or alcohols?
A4: Quenching with water leads to the formation of phenyl phosphoric acid and hydrochloric acid. With alcohols (e.g., ROH), the byproducts are phenyl alkyl phosphate esters and HCl.
Q5: How should I dispose of waste containing this compound?
A5: All waste containing this compound must be thoroughly quenched to neutralize its reactivity before disposal. The resulting acidic solution should be neutralized. Dispose of the final waste material in accordance with local, state, and federal regulations for hazardous waste.[3][7][8] Do not mix unquenched this compound with other chemical waste.
Experimental Protocols
Protocol 1: Quenching of Excess this compound in a Reaction Mixture (Aqueous Workup)
This protocol is suitable for reactions performed in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
1. Cooling:
-
At the end of the reaction, cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exotherm of the quench.
2. Quenching:
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring.[5]
-
Caution: Observe for gas evolution (CO₂ and HCl). The initial rate of addition should be very slow to prevent excessive foaming and a rapid increase in temperature.
-
Continue the addition until gas evolution ceases and the aqueous layer is basic (test with pH paper).
3. Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to isolate the crude product.
Protocol 2: Anhydrous Quenching of this compound
This protocol is recommended when the desired product is sensitive to hydrolysis.
1. Inert Atmosphere and Cooling:
-
Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C.
2. Anhydrous Quench:
-
Slowly add a dry alcohol, such as isopropanol or methanol, dropwise with efficient stirring.
-
Monitor the internal temperature to ensure it does not rise significantly.
3. Neutralization (Optional, if proceeding to aqueous workup):
-
After the alcohol quench is complete, you can proceed with a standard aqueous workup as described in Protocol 1, starting with the addition of saturated sodium bicarbonate solution.
Data Presentation
| Parameter | Aqueous Quench (Protocol 1) | Anhydrous Quench (Protocol 2) |
| Quenching Agent | Saturated Sodium Bicarbonate Solution | Isopropanol or Methanol |
| Temperature | 0 °C | 0 °C |
| Rate of Addition | Slow, dropwise | Slow, dropwise |
| Key Observations | Gas evolution (CO₂, HCl), exotherm | Mild exotherm |
| Primary Byproducts | Phenyl phosphoric acid, NaCl, CO₂, H₂O | Phenyl isopropyl/methyl phosphate, HCl |
| Suitable For | Water-stable products | Water-sensitive products |
Visualizations
References
- 1. This compound CAS#: 770-12-7 [m.chemicalbook.com]
- 2. Phosphorodichloridic acid, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Monitoring Phenyl Dichlorophosphate Reactions by ³¹P NMR Spectroscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving phenyl dichlorophosphate (B8581778) (PDCP) using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the ³¹P NMR monitoring of reactions with phenyl dichlorophosphate.
Question: My ³¹P NMR spectrum shows multiple unexpected peaks besides my starting material and desired product. What could they be?
Answer: Unforeseen peaks in your ³¹P NMR spectrum often indicate the presence of byproducts arising from side reactions. Given the reactivity of this compound, especially its sensitivity to moisture, the most common byproducts are from hydrolysis.
-
Phenylphosphonic Dichloride (PhOPOCl₂): This is the product of the first hydrolysis of PDCP.
-
Phenylphosphonic Acid (PhOPO(OH)Cl): The second hydrolysis product.
-
Phosphoric Acid (H₃PO₄): Complete hydrolysis can lead to the formation of phosphoric acid.
To confirm the identity of these peaks, you can:
-
Intentionally introduce a small amount of water to a sample of your starting material and monitor the appearance of new peaks in the ³¹P NMR spectrum.
-
Compare the chemical shifts of the unknown peaks with the reference data provided in the table below.
Question: The peaks in my ³¹P NMR spectrum are broad, making it difficult to resolve and integrate them accurately. What can I do?
Answer: Peak broadening in ³¹P NMR spectra of this compound reactions can stem from several factors:
-
High Viscosity: Reaction mixtures can become viscous, especially at high concentrations or as the reaction progresses, leading to broader signals.
-
Solution: Dilute your sample with a suitable deuterated solvent. If the reaction allows, slightly increasing the temperature of the NMR experiment can also decrease viscosity and sharpen peaks.
-
-
Presence of Paramagnetic Species: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from reagents, consider purification before use.
-
-
Chemical Exchange: If there is a rapid equilibrium between different phosphorus species, the corresponding NMR signals can be broad.
-
Solution: Lowering the temperature of the NMR experiment can sometimes slow down the exchange rate enough to observe sharper, distinct signals for the species involved.
-
Question: The integration of my ³¹P NMR signals is not quantitative. How can I obtain accurate quantitative data?
Answer: Obtaining accurate quantitative data from ³¹P NMR requires careful consideration of experimental parameters, primarily the relaxation delay (d1).[1][2] The spin-lattice relaxation time (T₁) for different phosphorus nuclei can vary significantly.
-
Inadequate Relaxation Delay: If the relaxation delay is too short, nuclei with longer T₁ values will not fully relax between scans, leading to attenuated signals and inaccurate integration.
-
Solution: To ensure quantitative results, the relaxation delay (d1) should be set to at least 5 times the longest T₁ of any phosphorus species in your sample.[2] If the T₁ values are unknown, a conservative relaxation delay of 30-60 seconds is a good starting point for many organophosphorus compounds. For truly accurate quantification, an inversion-recovery experiment should be performed to measure the T₁ of each species of interest.
-
-
Nuclear Overhauser Effect (NOE): When using proton decoupling, the NOE can enhance the signals of proton-coupled phosphorus nuclei, leading to non-quantitative integration.
-
Solution: Use an inverse-gated decoupling sequence. This technique applies proton decoupling only during the acquisition of the FID and turns it off during the relaxation delay, minimizing the NOE while still providing a decoupled spectrum.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical ³¹P NMR chemical shift for this compound?
A1: The ³¹P NMR chemical shift for this compound (PhOP(O)Cl₂) is typically observed in the range of +3 to +5 ppm relative to 85% H₃PO₄.
Q2: How can I distinguish between the desired phenyl phosphate (B84403) ester product and unreacted this compound in the ³¹P NMR spectrum?
A2: The chemical shift of the phosphorus atom is highly sensitive to its bonding environment. The formation of a P-O-C or P-N bond in place of a P-Cl bond will cause a significant upfield or downfield shift. For example, the formation of a diphenyl phosphate ester from the reaction of this compound with a phenol (B47542) will result in a new peak typically in the range of -10 to -20 ppm. Consult the data table below for typical chemical shift ranges.
Q3: My reaction is sensitive to air and moisture. How can I prepare my NMR sample and monitor the reaction without decomposition?
A3: For air- and moisture-sensitive reactions, it is crucial to use an inert atmosphere and dry solvents. Prepare your reaction in a glovebox or under an inert gas (e.g., argon or nitrogen). The NMR sample should be prepared in a sealed NMR tube, such as a J. Young tube, to prevent exposure to the atmosphere during the experiment.[4][5]
Q4: Can I monitor the kinetics of my reaction using ³¹P NMR?
A4: Yes, ³¹P NMR is an excellent technique for monitoring reaction kinetics in real-time. By acquiring a series of spectra over time, you can track the disappearance of the starting material and the appearance of the product(s). The integration of the respective signals can be used to determine the concentration of each species at different time points, allowing for the calculation of reaction rates. Ensure you are using quantitative acquisition parameters as described in the troubleshooting guide.
Q5: What external standard should I use for referencing my ³¹P NMR spectra?
A5: 85% phosphoric acid (H₃PO₄) is the universally accepted external standard for ³¹P NMR and is assigned a chemical shift of 0 ppm.[5] You can use a sealed capillary containing 85% H₃PO₄ placed inside your NMR tube for accurate referencing.
Data Presentation
The following table summarizes the approximate ³¹P NMR chemical shift ranges for this compound and its common reaction products and byproducts. Note that the exact chemical shift can be influenced by the solvent, concentration, and temperature.
| Compound Name | Structure | Typical ³¹P NMR Chemical Shift (ppm) |
| This compound | PhO-P(O)Cl₂ | +3 to +5 |
| Diphenyl hydrogen phosphate | (PhO)₂(O)P-OH | -10 to -12 |
| Triphenyl phosphate | (PhO)₃P=O | -16 to -18 |
| Phenyl dihydrogen phosphate | PhO-P(O)(OH)₂ | -4 to -6 |
| Phenylphosphonic dichloride | Ph-P(O)Cl₂ | +30 to +35 |
| Phenylphosphonic acid | Ph-P(O)(OH)₂ | +15 to +20 |
| Phosphoric acid | H₃PO₄ | 0 (by definition) |
Experimental Protocols
Protocol for In-Situ Monitoring of the Reaction of this compound with an Alcohol by ³¹P NMR
This protocol provides a general guideline for monitoring the phosphorylation of an alcohol using this compound.
Materials:
-
This compound (PDCP)
-
Alcohol of interest
-
Dry, deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Anhydrous non-nucleophilic base (e.g., pyridine, triethylamine)
-
J. Young NMR tube or other sealable NMR tube
-
Glovebox or Schlenk line for inert atmosphere operations
Procedure:
-
Preparation (under inert atmosphere):
-
Thoroughly dry all glassware.
-
In a glovebox or under a stream of inert gas, prepare a stock solution of the alcohol and the base in the deuterated solvent in a clean, dry vial.
-
In a separate vial, prepare a stock solution of this compound in the same deuterated solvent.
-
-
Reaction Setup in the NMR Tube:
-
Transfer a known volume of the alcohol/base solution to the J. Young NMR tube.
-
Acquire a ³¹P NMR spectrum of this initial solution to serve as a baseline (t=0). You should not observe any signals in the region of interest.
-
-
Initiation of the Reaction and Data Acquisition:
-
Using a syringe, carefully add the this compound solution to the NMR tube containing the alcohol and base.
-
Quickly cap the NMR tube, shake it gently to mix the reagents, and insert it into the NMR spectrometer.
-
Immediately start acquiring a series of ³¹P NMR spectra over time. The frequency of data acquisition will depend on the expected reaction rate. For a fast reaction, you might acquire a spectrum every few minutes. For a slower reaction, hourly acquisitions may be sufficient.
-
-
NMR Acquisition Parameters for Quantitative Analysis:
-
Pulse Program: Use an inverse-gated decoupling pulse sequence to suppress the NOE.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the phosphorus species in your reaction mixture. A value of 30-60 seconds is a reasonable starting point if T₁ values are unknown.
-
Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio in a reasonable amount of time for each spectrum.
-
Spectral Width: Ensure the spectral width is large enough to encompass all expected signals, from the starting material to the final products and potential byproducts.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra using an external standard or by setting the chemical shift of a known internal standard.
-
Integrate the signals corresponding to the starting material, intermediates, and product(s) in each spectrum.
-
Plot the integral values as a function of time to generate kinetic profiles for the reaction.
-
Visualizations
Troubleshooting Workflow for ³¹P NMR Monitoring of this compound Reactions
Caption: A flowchart for troubleshooting common issues in ³¹P NMR reaction monitoring.
Logical Relationship of this compound and its Hydrolysis Products
Caption: Hydrolysis pathway of this compound and typical ³¹P NMR chemical shifts.
References
- 1. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Battle of Phosphorylating Agents: Phenyl Dichlorophosphate vs. Phosphorus Oxychloride
For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the choice of a phosphorylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and yield. This guide provides an objective comparison of two prominent phosphorylating agents: Phenyl Dichlorophosphate (B8581778) (PDCP) and the more conventional Phosphorus Oxychloride (POCl₃), supported by available experimental data and detailed protocols to inform your selection process.
Phosphorylation, the introduction of a phosphate (B84403) group into an organic molecule, is a cornerstone of many synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals. Both PDCP and POCl₃ are powerful reagents for this purpose, yet they exhibit distinct differences in reactivity, selectivity, and handling, making them suitable for different applications.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | Phenyl Dichlorophosphate (C₆H₅OPOCl₂) | Phosphorus Oxychloride (POCl₃) |
| Molecular Weight | 210.99 g/mol [1] | 153.33 g/mol [2] |
| Appearance | Clear to pale yellow liquid[1] | Colorless, fuming liquid[2] |
| Boiling Point | ~241-243 °C[3] | 105.8 °C[2] |
| Reactivity with Water | Reacts with water[1] | Reacts violently to produce phosphoric acid and HCl fumes[2] |
| General Reactivity | Highly reactive, but generally considered milder than POCl₃. The phenoxy group moderates reactivity. | Extremely reactive and can be unselective. Prone to over-reaction.[4] |
| Primary Byproducts | Phenol (B47542) and HCl | HCl |
Performance in Phosphorylation: A Comparative Analysis
The primary distinction between PDCP and POCl₃ lies in their reactivity and, consequently, their selectivity. POCl₃ is a highly aggressive phosphorylating agent, a characteristic that can be both an advantage and a drawback. Its high reactivity can drive difficult phosphorylations, but it often leads to a lack of selectivity, especially with substrates possessing multiple reactive sites. This can result in the formation of complex mixtures of mono-, di-, and even tri-phosphorylated products, complicating purification and reducing the yield of the desired compound.[4]
This compound, on the other hand, is generally regarded as a milder and more selective reagent. The presence of the phenoxy group serves to moderate the electrophilicity of the phosphorus atom compared to the three chlorine atoms in POCl₃. This attenuated reactivity allows for more controlled phosphorylations, often providing better yields of the mono-phosphorylated product and minimizing side reactions.
While direct, head-to-head quantitative comparisons in the literature are scarce, the general consensus points to PDCP being the reagent of choice for substrates sensitive to harsh acidic conditions or those where over-phosphorylation is a significant concern. For instance, in the phosphorylation of benzyl (B1604629) alcohol, POCl₃ is known to produce significant amounts of benzyl chloride as a byproduct, whereas PDCP is expected to provide a cleaner reaction profile.
Beyond Phosphorylation: Alternative Reactivities
It is crucial to note that both reagents have applications beyond simple phosphorylation. POCl₃, in the presence of a base like pyridine (B92270), is a powerful dehydrating agent, capable of converting alcohols to alkenes.[5] This reaction proceeds through an E2 mechanism, which advantageously avoids the carbocation rearrangements often seen with acid-catalyzed dehydrations.
PDCP is also a versatile reagent. It is used as a DMSO-activating agent in the Pfitzner-Moffatt oxidation for the conversion of alcohols to aldehydes and ketones.[6] Furthermore, it is employed in the synthesis of esters and in Beckmann rearrangements.[3]
Experimental Protocols
To provide a practical context, here are representative protocols for the use of each reagent.
Protocol 1: Dehydration of Cyclohexanol (B46403) using POCl₃ and Pyridine
This protocol details the conversion of a secondary alcohol to an alkene.
Materials:
-
Cyclohexanol
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Pyridine, anhydrous
-
Ice bath
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of cyclohexanol in pyridine is prepared and cooled in an ice bath.
-
POCl₃ is added dropwise to the cooled solution with constant stirring. The reaction is exothermic and the temperature should be carefully monitored.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time to ensure complete reaction.
-
The mixture is then cooled and carefully poured over crushed ice to quench the reaction.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed sequentially with water, dilute HCl (to remove pyridine), and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude cyclohexene.
-
The product can be further purified by distillation.
Protocol 2: General Synthesis of this compound
This protocol describes the synthesis of PDCP from phenol and POCl₃.
Materials:
-
Phenol
-
Phosphorus oxychloride (POCl₃)
-
Titanium tetrachloride (catalyst)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a four-necked flask under an inert atmosphere, add POCl₃ (1 mol) and a catalytic amount of titanium tetrachloride (e.g., 1 g).[3]
-
Heat the mixture to 70-80°C.
-
Slowly add phenol (1 mol) dropwise to the stirred mixture over 2-3 hours, maintaining the temperature.[3]
-
After the addition is complete, continue to heat the reaction mixture at 80-90°C for 3-5 hours, or until the evolution of HCl gas ceases.[3]
-
The excess POCl₃ can be removed by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the general phosphorylation mechanism and a decision-making workflow for reagent selection.
Conclusion: Making the Right Choice
The selection between this compound and Phosphorus Oxychloride is not a matter of one being definitively superior to the other, but rather a case of choosing the right tool for the specific synthetic task at hand.
-
Choose Phosphorus Oxychloride (POCl₃) when high reactivity is paramount, for substrates that are robust and not prone to acid-catalyzed side reactions, or when dehydration to an alkene is the desired outcome. Its cost-effectiveness and power make it a workhorse for many standard phosphorylations, provided that potential issues with selectivity are managed.
-
Choose this compound (PDCP) for the phosphorylation of sensitive or complex molecules where chemoselectivity is crucial. It is the preferred agent when you need to avoid the harsh, acidic byproducts of POCl₃ and minimize the risk of over-phosphorylation. Its moderated reactivity offers a greater degree of control, which can be invaluable in the later stages of a complex synthesis or in drug development where purity is paramount.
Ultimately, the optimal choice will depend on a careful evaluation of the substrate's properties, the desired product, and the overall synthetic strategy. It is always recommended to perform small-scale test reactions to determine the most effective reagent and conditions for your specific application.
References
- 1. This compound Uses & Benefits | PDCP Guide [adishank.com]
- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 3. This compound | 770-12-7 [chemicalbook.com]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Phenyl Dichlorophosphate and Diphenyl Chlorophosphate for Phosphorylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the development of novel therapeutics, the precise and efficient phosphorylation of molecules is a critical step. This guide provides a comprehensive comparative analysis of two widely used phosphorylating agents: phenyl dichlorophosphate (B8581778) (PDCP) and diphenyl chlorophosphate (DPCP). We will delve into their chemical properties, reactivity, and applications, with a focus on their role in the synthesis of phosphoramidate (B1195095) prodrugs, a cornerstone of modern drug delivery strategies.
Chemical and Physical Properties at a Glance
A fundamental understanding of the physicochemical properties of these reagents is essential for their effective application in the laboratory. The table below summarizes the key characteristics of phenyl dichlorophosphate and diphenyl chlorophosphate.
| Property | This compound (PDCP) | Diphenyl Chlorophosphate (DPCP) |
| Chemical Formula | C₆H₅Cl₂O₂P[1] | C₁₂H₁₀ClO₃P[2] |
| Molecular Weight | 210.98 g/mol [3] | 268.63 g/mol [2] |
| Appearance | Clear to pale yellow liquid[1] | Clear, colorless to light yellow liquid[2][4] |
| Boiling Point | 241-243 °C[5][6] | 314-316 °C at 272 mmHg[4] |
| Density | 1.412 g/mL at 25 °C[5][6] | 1.296 g/mL at 25 °C[4] |
| CAS Number | 770-12-7[5] | 2524-64-3[4] |
Reactivity and Functional Comparison
Both PDCP and DPCP are potent phosphorylating agents, valued for their ability to introduce a phosphate (B84403) group into a variety of organic molecules.[1][4] However, their reactivity profiles differ due to their distinct molecular structures.
This compound (PDCP) possesses two reactive chlorine atoms, making it a bifunctional reagent. This allows for the stepwise introduction of two different nucleophiles, a feature that is highly valuable in the synthesis of complex molecules. Its high reactivity makes it an efficient agent for producing phosphate esters and other phosphorus-based intermediates.[1] PDCP is frequently employed as both a chlorinating and phosphorylating agent.[1]
Diphenyl Chlorophosphate (DPCP) , with its single reactive chlorine atom, acts as a monofunctional phosphorylating agent. The presence of two phenoxy groups can influence the steric hindrance around the phosphorus center, potentially leading to higher selectivity in certain reactions. DPCP is a key intermediate in the synthesis of various organic molecules, including pharmaceutical ingredients.[4]
While direct, side-by-side quantitative comparisons of their performance in the literature are limited, the choice between PDCP and DPCP often depends on the desired final product. For the synthesis of phosphoramidate prodrugs, both can be utilized to generate the necessary phosphorochloridate intermediate, which then reacts with the target nucleoside.
Application in ProTide Synthesis: A Focus on Antiviral Drug Development
A significant application for both PDCP and DPCP is in the synthesis of phosphoramidate prodrugs, often referred to as the ProTide approach. This technology is designed to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many nucleoside analog drugs.
The general workflow for ProTide synthesis involves the reaction of the phosphorylating agent with an amino acid ester to form a phosphorochloridate intermediate. This intermediate is then reacted with a nucleoside analog to yield the final phosphoramidate prodrug.
References
- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diphenyl chlorophosphate [webbook.nist.gov]
Validating Protein Phosphorylation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of protein phosphorylation is a critical step in elucidating signaling pathways and identifying potential therapeutic targets. This guide provides an objective comparison of mass spectrometry-based approaches and alternative biochemical methods for validating phosphorylation sites. It delves into detailed experimental protocols, presents quantitative performance comparisons, and visualizes complex workflows and pathways to aid in selecting the most appropriate validation strategy.
Mass Spectrometry-Based Validation: The Gold Standard
Mass spectrometry (MS) has become the cornerstone of phosphoproteomics due to its high sensitivity, specificity, and throughput.[1][2] It allows for the precise identification and quantification of phosphorylation sites on a large scale.[3] Various MS-based strategies can be employed, each with distinct advantages and applications.
Targeted Mass Spectrometry Approaches
Targeted MS methods offer high sensitivity and quantitative accuracy for a predefined set of phosphopeptides. These approaches are ideal for validating findings from discovery proteomics studies or for monitoring specific phosphorylation events across multiple samples.
1. Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM):
SRM/MRM is a highly sensitive and specific targeted approach performed on a triple quadrupole mass spectrometer.[3][4] It involves selecting a specific precursor ion, fragmenting it, and detecting a few predefined fragment ions.[3] This method is well-suited for quantifying a limited number of phosphopeptides with high precision and a wide dynamic range.[4][5]
2. Parallel Reaction Monitoring (PRM):
PRM is a targeted approach performed on high-resolution mass spectrometers, such as Orbitraps.[6] Similar to SRM, it isolates a specific precursor ion, but instead of monitoring a few fragments, it acquires a full high-resolution MS/MS spectrum of all fragment ions. This provides higher confidence in peptide identification and quantification.[5] PRM generally offers a good balance between sensitivity, selectivity, and throughput.[5][7]
Data-Independent Acquisition (DIA)
DIA is a powerful MS approach that systematically fragments all ions within a specified mass range, providing a comprehensive digital map of the sample.[8][9] This method offers excellent data reproducibility and completeness, making it suitable for large-scale quantitative studies.[9][10] Recent advancements in DIA workflows and data analysis software have significantly improved its application in phosphoproteomics, enabling deep coverage and accurate quantification.[10][11]
Quantitative Performance Comparison of MS-Based Methods
The choice between SRM/MRM, PRM, and DIA often depends on the specific research question, sample complexity, and the number of targets. Below is a summary of their key quantitative performance characteristics.
| Feature | SRM/MRM | PRM | DIA |
| Sensitivity | Very High | High | Moderate to High |
| Precision | Very High | High | High |
| Accuracy | High | High | High |
| Dynamic Range | Wide | Wide | Moderate |
| Throughput | High (for a small number of targets) | Moderate to High | Very High |
| Selectivity | High | Very High | High |
| Method Development | Intensive | Moderate | Less Intensive (requires spectral library or library-free approaches) |
Experimental Protocols for Mass Spectrometry-Based Validation
A typical phosphoproteomics workflow involves several key steps from sample preparation to data analysis.
Sample Preparation for Phosphopeptide Analysis
Proper sample preparation is crucial for successful phosphopeptide analysis.[12][13] The main goal is to efficiently extract and enrich phosphopeptides from complex biological samples.
Protocol:
-
Cell Lysis and Protein Extraction: Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Digestion: Reduce and alkylate the protein lysate, followed by digestion with an enzyme like trypsin to generate peptides.[12]
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[15][16]
-
Desalting: Desalt the enriched phosphopeptide sample using C18 spin columns to remove contaminants that can interfere with MS analysis.[16]
Mass Spectrometry Analysis Protocols
SRM/MRM Protocol:
-
Method Development: For each target phosphopeptide, select precursor ions and optimal fragment ions (transitions) using empirical data or spectral libraries. Optimize collision energies for each transition.
-
LC-MS/MS Analysis: Analyze the prepared samples on a triple quadrupole mass spectrometer operating in SRM/MRM mode. Schedule the acquisition of transitions based on the retention time of the target peptides.
-
Data Analysis: Integrate the peak areas of the selected transitions and quantify the phosphopeptides relative to an internal standard.
PRM Protocol:
-
Target List Creation: Create a list of precursor m/z values for the target phosphopeptides.
-
LC-MS/MS Analysis: Analyze the samples on a high-resolution mass spectrometer (e.g., Q Exactive) in PRM mode. The instrument will isolate each precursor from the target list and acquire a full MS/MS spectrum.[6]
-
Data Analysis: Extract the fragment ion chromatograms for the target peptides using software like Skyline. Quantify the peptides based on the integrated peak areas of multiple fragment ions.
DIA Protocol:
-
Spectral Library Generation (Optional): Generate a spectral library from data-dependent acquisition (DDA) of fractionated phosphopeptide samples. Library-free approaches are also available.[11]
-
LC-MS/MS Analysis: Acquire data on a high-resolution mass spectrometer in DIA mode, where the instrument systematically fragments all ions in predefined m/z windows.
-
Data Analysis: Process the DIA data using specialized software like Spectronaut or DIA-NN.[8][10] The software matches the experimental spectra to a spectral library or performs library-free analysis to identify and quantify phosphopeptides.
Phosphosite Localization
A critical step in phosphoproteomics data analysis is the confident localization of the phosphate (B84403) group to a specific amino acid residue. Several algorithms are available for this purpose, including Ascore, PTMscore, and Mascot Delta Score.[14][17][18] These tools calculate a probability or score for each potential phosphorylation site based on the presence and intensity of site-determining fragment ions in the MS/MS spectrum.[19]
Alternative Methods for Phosphorylation Validation
While mass spectrometry is a powerful tool, traditional biochemical methods remain valuable for validating specific phosphorylation events, especially in hypothesis-driven research.
Phospho-Specific Western Blotting
Western blotting using antibodies that specifically recognize a phosphorylated form of a protein is a widely used technique for validating phosphorylation.[8][20]
Protocol:
-
Protein Extraction: Lyse cells in a buffer containing phosphatase and protease inhibitors.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane (PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding.[8]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate.
In Vitro Kinase Assay
In vitro kinase assays are used to determine if a specific kinase can directly phosphorylate a protein of interest.[12][21]
Protocol:
-
Reagents: Purify the kinase and the substrate protein.
-
Reaction: Incubate the kinase and substrate in a reaction buffer containing ATP (often radiolabeled with ³²P).[22]
-
Detection: Stop the reaction and detect the phosphorylation of the substrate by autoradiography (if using ³²P-ATP) or by Western blotting with a phospho-specific antibody.[21]
Comparison of Mass Spectrometry and Alternative Methods
| Feature | Mass Spectrometry (Targeted) | Phospho-Specific Western Blot | In Vitro Kinase Assay |
| Specificity | High (site-specific) | Variable (antibody-dependent) | High (for a specific kinase-substrate pair) |
| Sensitivity | High | Moderate | High (with radiolabeling) |
| Throughput | High (multiplexing possible) | Low | Low |
| Quantitative | Yes (highly accurate) | Semi-quantitative | Can be quantitative |
| Discovery | Limited to known targets | No | No |
| Cost | High (instrumentation) | Low | Moderate |
| Expertise | High | Moderate | Moderate |
Signaling Pathway Visualization: EGFR, MAPK, and Akt Pathways
Understanding the context of phosphorylation events within signaling pathways is crucial for interpreting their biological significance. Below are diagrams of key signaling pathways frequently studied in phosphorylation research.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, undergoes dimerization and autophosphorylation on several tyrosine residues in its C-terminal tail.[23][24] These phosphosites serve as docking sites for various signaling proteins, initiating downstream cascades like the MAPK and Akt pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that regulates cell proliferation, differentiation, and survival.[25] It involves a series of sequential phosphorylation events, from MAPKKK to MAPKK to MAPK (ERK).[26][27]
Akt Signaling Pathway
The Akt (or Protein Kinase B) signaling pathway is a central regulator of cell survival, growth, and metabolism.[7] The full activation of Akt requires phosphorylation at two key residues: Threonine 308 (T308) in the activation loop and Serine 473 (S473) in the hydrophobic motif.[28][29][30]
Conclusion
The validation of phosphorylation sites is a multifaceted process that can be approached with a variety of techniques. Mass spectrometry, particularly targeted methods like SRM/MRM and PRM, and the comprehensive DIA approach, offers unparalleled specificity and quantitative power for large-scale and in-depth analysis. Traditional methods such as phospho-specific Western blotting and in vitro kinase assays remain indispensable for hypothesis-driven validation of specific phosphorylation events. The optimal strategy often involves a combination of these approaches, leveraging the strengths of each to build a robust and comprehensive understanding of the role of protein phosphorylation in complex biological processes.
References
- 1. Phosphorylation of AKT: a Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Quantification of Phosphopeptides by Parallel Reaction Monitoring (PRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Quantitative Mass Spectrometry Platforms for Monitoring Kinase ATP Probe Uptake in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Data Processing and Analysis for DIA-Based Phosphoproteomics Using Spectronaut | Springer Nature Experiments [experiments.springernature.com]
- 10. Data Processing and Analysis for DIA-Based Phosphoproteomics Using Spectronaut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectronaut® 17: A Groundbreaking Increase in Identifications - Biognosys [biognosys.com]
- 12. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 13. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Confident phosphorylation site localization using the Mascot Delta Score - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 16. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Confident Phosphorylation Site Localization Using the Mascot Delta Score - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modification Site Localization Scoring: Strategies and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphorylation of Akt at the C-terminal tail triggers Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of SRM, MRM(3) , and DIA for the targeted analysis of phosphorylation dynamics in non-small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Reactome | EGFR autophosphorylation [reactome.org]
- 25. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 26. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 27. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Phospho-Akt (Thr308) Antibody | Cell Signaling Technology [cellsignal.com]
Comparative Guide to Analytical Methods for Phenyl Dichlorophosphate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of phenyl dichlorophosphate (B8581778) and its alternatives, which are primarily used as phosphorylating or coupling agents in organic synthesis, particularly in drug development and peptide synthesis. The selection of an appropriate analytical method is crucial for ensuring the quality, purity, and stability of these reagents and the resulting products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of organophosphorus compounds. Due to the thermal lability of some of these compounds, HPLC is often preferred over Gas Chromatography (GC).[1]
Quantitative Performance Comparison
| Analyte | Column | Mobile Phase | Detection | Linearity (r²) | LOD | LOQ | Reference |
| Phenyl Dichlorophosphate (and related compounds) | |||||||
| Phenyl phosphorus dichloride | Newcrom R1 | Acetonitrile (B52724), Water, Phosphoric Acid | UV/MS | Not specified | Not specified | Not specified | [2] |
| Organophosphorus Pesticides (General Method) | C18 | Acetonitrile/Water | DAD | ≥ 0.99 | 0.09 - 0.14 µg/L | Not specified | [3] |
| Alternative: Diphenyl Chlorophosphate | |||||||
| General Organophosphates | C18 | Acetonitrile/Water | UV | Not specified | Not specified | Not specified | Data not available in search results |
| Alternative: Diethyl Chlorophosphate | |||||||
| General Organophosphates | C18 | Acetonitrile/Water | UV | Not specified | Not specified | Not specified | Data not available in search results |
| Alternative: Di-tert-butyl Dicarbonate (Boc-Anhydride) | C18 | Acetonitrile/Water | UV | > 0.999 | Not specified | Not specified | [4] |
Detailed Experimental Protocols
Method 1: Analysis of Phenyl Phosphorus Dichloride (Adapted for this compound)
-
Column: Newcrom R1 reverse-phase column.[2]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) detection, phosphoric acid should be replaced with formic acid.[2]
-
Flow Rate: Not specified.
-
Detection: UV or Mass Spectrometry (MS).[2]
-
Sample Preparation: Dissolve the sample in a suitable organic solvent compatible with the mobile phase.
Method 2: General Method for Organophosphorus Pesticides (Applicable to this compound and Alternatives)
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector.
-
Sample Preparation: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be required for complex matrices to isolate and pre-concentrate the analytes.
Experimental Workflow (HPLC)
Caption: General workflow for the HPLC analysis of this compound.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable organophosphorus compounds. It often provides high resolution and sensitivity, especially when coupled with specific detectors.
Quantitative Performance Comparison
| Analyte | Column | Detector | Carrier Gas | Linearity (r²) | LOD | LOQ | Reference |
| This compound (and related compounds) | |||||||
| Organophosphorus Pesticides (General Method) | DB-35ms UI | MS/FPD | Helium | ≥0.992 | 15–25 ng/mL (MS) | Not specified | [5] |
| Organophosphorus Pesticides (General Method) | Capillary | MS/MS | Helium | ≥ 0.99 | < 0.05 µg/g | < 0.1 µg/g | [3] |
| Alternative: Diphenyl Chlorophosphate | |||||||
| General Organophosphates | Capillary | FID/ECD | Not specified | Not specified | Not specified | Not specified | [6] |
| Alternative: Diethyl Chlorophosphate | |||||||
| General Organophosphates | Capillary | FID/NPD | Helium | >0.999 (for most) | Low/sub-ppb | Not specified | [7] |
| Alternative: Di-tert-butyl Dicarbonate (Boc-Anhydride) | Capillary | FID | Not specified | Not specified | Not specified | Not specified | [4] |
Note: Specific quantitative GC data for this compound and diphenyl chlorophosphate is limited in the provided search results. Data for general organophosphorus pesticides and other alternatives are presented for comparison.
Detailed Experimental Protocols
Method 1: GC-MS/FPD for Organophosphorus Pesticides (Adapted for this compound)
-
Column: Agilent J&W DB-35ms Ultra Inert (20 m × 0.18 mm × 0.18 µm).[5]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 70°C, ramped to a final temperature suitable for the elution of the analyte.
-
Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode or Flame Photometric Detector (FPD) in phosphorus mode.[5]
-
Sample Preparation: Dilution in a suitable solvent like ethyl acetate.
Method 2: GC-FID for Purity Assessment of Di-tert-butyl Dicarbonate (Boc-Anhydride)
-
Column: A suitable capillary column for the analysis of volatile organic compounds.
-
Carrier Gas: Typically Helium or Hydrogen.
-
Injector Temperature: Appropriate for the volatilization of the sample without degradation.
-
Oven Program: A temperature program that allows for the separation of the main component from impurities like tert-butanol.
-
Detector: Flame Ionization Detector (FID).[4]
-
Sample Preparation: Dissolution of the sample in a volatile organic solvent.
Logical Relationship of GC Detectors
Caption: Common GC detectors for organophosphorus compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity determination of this compound and its alternatives. Quantitative NMR (qNMR) can provide highly accurate purity assessments without the need for a specific reference standard of the analyte.[8]
Performance and Application Comparison
| Technique | Analyte | Key Application | Advantages | Limitations | Reference |
| ¹H NMR | This compound | Structural Confirmation, Purity | Provides structural information, can identify impurities with protons. | Signal overlap in complex mixtures. | [9][10] |
| ³¹P NMR | This compound & Alternatives | Structural Elucidation, Reaction Monitoring | Highly sensitive to the phosphorus environment, broad chemical shift range. | Requires a phosphorus nucleus. | [11] |
| Quantitative ¹H NMR (qNMR) | This compound & Alternatives | Accurate Purity Determination | High precision and accuracy, universal standard can be used. | Lower sensitivity compared to chromatographic methods. | [8][12][13] |
Detailed Experimental Protocols
Method 1: ¹H NMR for Structural Characterization
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is commonly used.
-
Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing.
-
Data Acquisition: Standard pulse program for ¹H NMR.
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Integration of signals can provide relative quantification of different proton environments.
Method 2: Quantitative ³¹P NMR for Purity Assessment
-
Spectrometer: Equipped with a phosphorus probe.
-
Solvent: A suitable deuterated solvent that dissolves the sample and the internal standard.
-
Internal Standard: A certified reference material containing phosphorus with a known purity and a signal that does not overlap with the analyte signals (e.g., phosphonoacetic acid).
-
Data Acquisition: A pulse program with a sufficient relaxation delay (D1) to ensure full relaxation of all phosphorus nuclei is crucial for accurate quantification.[14] The D1 delay should be at least 7 times the longest T1 relaxation time in the sample.[14]
-
Data Processing: After Fourier transformation, the integrals of the analyte and the internal standard signals are used to calculate the purity.
Signaling Pathway for qNMR Purity Determination
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Conclusion and Recommendations
The characterization of this compound and its alternatives relies on a combination of chromatographic and spectroscopic techniques.
-
For routine purity checks and quantification of known components, HPLC with UV detection and GC with FID are robust and widely available methods. Method development and validation are crucial to ensure accurate results.
-
For the identification of unknown impurities or structural confirmation, GC-MS and NMR spectroscopy are indispensable.
-
For highly accurate purity determination without the need for a specific analyte standard, qNMR is the method of choice, providing direct measurement against a certified reference material.
The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, the required level of accuracy and precision, and the available instrumentation. For drug development and other regulated environments, all methods must be properly validated according to relevant guidelines such as those from the ICH.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Di-tert-butyl dicarbonate: a versatile carboxylating reagent_Chemicalbook [chemicalbook.com]
- 6. settek.com [settek.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. This compound(770-12-7) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Sustainable Peptide Synthesis Enabled by a Transient Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Reagents for Phosphate Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phosphate (B84403) esters is a cornerstone of numerous scientific disciplines, from the construction of oligonucleotides and the development of prodrugs to the creation of novel biomaterials. The choice of phosphorylating agent is critical, directly impacting reaction efficiency, substrate compatibility, and overall yield. This guide provides an objective comparison of common and alternative reagents for the synthesis of phosphate esters, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.
Comparative Analysis of Phosphorylation Methods
The selection of a suitable method for phosphate ester synthesis is a multifactorial decision, balancing yield, purity, scalability, and reagent compatibility with the substrate's chemical nature. Below is a summary of key quantitative parameters for various prominent synthesis methods. It is important to note that yields and reaction times are representative and can vary based on the specific substrate and reaction conditions.
| Method | Reagent Type | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Phosphorus Oxychloride | P(V) | POCl₃, tertiary amine | 80-95% | 1-4 hours | High yield for dialkyl phosphates, scalable, cost-effective.[1] | Highly reactive, moisture-sensitive, generates HCl byproduct. |
| Phosphorus Pentoxide | P(V) | P₂O₅ | Variable (mixture) | 2-12 hours | Simple, cost-effective for mixtures of mono- and dialkyl phosphates.[1] | Produces a mixture of products, difficult to control.[1] |
| Atherton-Todd Reaction | P(III) to P(V) | Dialkyl phosphite, CCl₄, base | 70-90% | 2-6 hours | In-situ generation of reactive intermediate under mild conditions.[1] | Use of toxic and environmentally harmful carbon tetrachloride.[1] |
| Phosphoramidite (B1245037) Method | P(III) | Phosphoramidite, activator, oxidant | >98% (per step) | <5 minutes (per step) | Gold standard for oligonucleotide synthesis, high efficiency, and speed.[1] | Requires specialized and moisture-sensitive reagents, can be less cost-effective for simple esters.[1] |
| H-phosphonate Method | P(III) | H-phosphonate monoester, activator, oxidant | 90-98% (per step) | 5-15 minutes (per step) | Amenable to modifications, single oxidation step at the end of synthesis. | Can be slower than the phosphoramidite method. |
| Mitsunobu Reaction | Redox | Alcohol, phosphine (B1218219) (e.g., PPh₃), azodicarboxylate (e.g., DEAD) | 60-90% | 1-12 hours | Mild conditions, stereochemical inversion at the alcohol center. | Stoichiometric byproducts can complicate purification. |
| Ψ-Reagent Method | P(V) | Ψ-reagent, base (e.g., DBU) | 70-95% | 1-2 hours | Mild, chemoselective, tolerates a broad range of functional groups.[2][3] | Newer method, reagent may be less readily available. |
| Isopropenyl Phosphate | P(V) | Isopropenyl phosphate, catalytic base | 70-90% | 3-24 hours | Atom-efficient (acetone byproduct), good chemoselectivity for primary alcohols.[4] | Newer method, may require optimization for different substrates. |
Reaction Workflows and Mechanisms
Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of each synthetic strategy.
Phosphorus Oxychloride Method Workflow
References
A Researcher's Guide to Phenyl Dichlorophosphate: A Comparative Analysis in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphorylating agent is a critical decision in the synthesis of a wide array of molecules, from pharmaceuticals to agrochemicals. Phenyl dichlorophosphate (B8581778) (PDCP) has long been a reagent of interest due to its high reactivity and versatility. This guide provides an objective comparison of PDCP with other common phosphorylating agents, supported by experimental data and detailed protocols to inform your synthetic strategies.
Advantages and Limitations of Phenyl Dichlorophosphate in Synthesis
This compound, a colorless to light yellow liquid, is a powerful phosphorylating agent valued for its ability to efficiently introduce phosphate (B84403) groups into organic molecules.[1][2] Its utility spans a broad range of applications, including the synthesis of phosphate diesters, flame retardants, plasticizers, and as an intermediate in the production of pesticides and active pharmaceutical ingredients (APIs).[3][4]
The high reactivity of PDCP, stemming from its two chlorine leaving groups, is a significant advantage, allowing for efficient phosphorylation of alcohols and amines.[5] This reactivity also makes it a key reagent in various name reactions, including the Beckmann rearrangement of ketoximes to amides and as a dimethyl sulfoxide (B87167) (DMSO) activator in the Pfitzner-Moffatt oxidation of alcohols to aldehydes and ketones.[5] Furthermore, its versatility is demonstrated in its use for the preparation of lactams, thiol esters, and in peptide synthesis.[6]
However, the high reactivity of PDCP also presents limitations. It reacts with water and is corrosive, necessitating careful handling in anhydrous conditions.[5] A notable limitation is its unsuitability for the synthesis of strained or highly reactive cyclic phosphates. Additionally, while effective for many transformations, its reactivity can sometimes lead to the formation of byproducts, requiring careful control of reaction conditions.
Comparative Performance Data
The choice of a phosphorylating agent often comes down to a balance of reactivity, selectivity, and yield for a specific transformation. The following tables provide a summary of available quantitative data to facilitate comparison between this compound and other common phosphorylating agents.
| Reagent | Substrate | Product | Yield (%) | Reference |
| This compound | Acetophenone (B1666503) oxime | N-Phenylacetamide | 86 | [5] |
| This compound | 4-Methylacetophenone oxime | N-(p-tolyl)acetamide | 88 | [5] |
| This compound | 4-Methoxyacetophenone oxime | N-(4-methoxyphenyl)acetamide | 90 | [5] |
| This compound | 4-Chloroacetophenone oxime | N-(4-chlorophenyl)acetamide | 85 | [5] |
| Phosphorus Oxychloride | Acetophenone oxime | N-Phenylacetamide | 75 | [5] |
| Diphenyl Chlorophosphate | Acetophenone oxime | N-Phenylacetamide | 60 | [5] |
Table 1: Comparative yields for the Beckmann rearrangement of various ketoximes.
| Reagent | Reaction Type | General Yield Range (%) | Key Advantages | Key Limitations |
| This compound | Phosphorylation of alcohols/amines, Beckmann rearrangement, Pfitzner-Moffatt oxidation | 70-95 | High reactivity, versatility | Moisture sensitive, corrosive, not for strained cyclic phosphates |
| Phosphorus Oxychloride (POCl₃) | General phosphorylation, Vilsmeier-Haack reaction | 60-85 | Readily available, strong dehydrating agent | Highly reactive, can lead to over-reaction and byproducts |
| Diphenyl Chlorophosphate | Phosphorylation of alcohols | 60-80 | More selective than POCl₃ | Less reactive than PDCP and POCl₃ |
| Phosphoramidites | Oligonucleotide synthesis | >99 (per coupling step) | High selectivity and coupling efficiency, automatable | Requires anhydrous conditions and activation |
| BOP/PyBOP Reagents | Peptide coupling, ester formation | 80-95 | High coupling efficiency, low racemization (especially PyBOP) | BOP produces carcinogenic byproduct (HMPA) |
| Phosphinates/Phosphonates | Various C-P bond formations, bioisosteres | Variable | Stable C-P bond, diverse applications | Synthesis can be multi-step |
Table 2: Qualitative and quantitative comparison of various phosphorylating agents.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for key reactions involving this compound.
Beckmann Rearrangement of Acetophenone Oxime
Objective: To synthesize N-phenylacetamide from acetophenone oxime using this compound.
Materials:
-
Acetophenone oxime
-
This compound
-
Acetonitrile (B52724) (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate (B86663) (anhydrous)
-
Ethyl acetate (B1210297)
-
n-Hexane
Procedure:
-
To a solution of acetophenone oxime (1.0 mmol) in anhydrous acetonitrile (5 mL) under a nitrogen atmosphere, add this compound (1.2 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to afford N-phenylacetamide.[5]
Pfitzner-Moffatt Oxidation of a Primary Alcohol (General Protocol)
Objective: To oxidize a primary alcohol to the corresponding aldehyde using a DMSO/phenyl dichlorophosphate system.
Materials:
-
Primary alcohol
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
This compound
-
Triethylamine (B128534) (anhydrous)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Workup and purification reagents as required for the specific substrate.
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 mmol) in the anhydrous solvent.
-
Add anhydrous DMSO (3.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 mmol) to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and slowly add anhydrous triethylamine (3.0 mmol) to neutralize the reaction.
-
Proceed with an appropriate aqueous workup to remove DMSO and other water-soluble byproducts.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography or distillation.[7][8]
Mandatory Visualizations
Experimental Workflow: Solid-Phase Phosphopeptide Synthesis
The synthesis of phosphopeptides is crucial for studying cellular signaling. The following workflow illustrates a general process for solid-phase phosphopeptide synthesis (SPPS), where a phosphorylating agent like this compound could be employed in a "global phosphorylation" approach after peptide assembly.
Caption: A generalized workflow for solid-phase phosphopeptide synthesis using a post-assembly phosphorylation strategy.
Logical Relationship: Advantages vs. Limitations of this compound
This diagram illustrates the key trade-offs associated with the use of this compound in synthesis.
Caption: The interplay of advantages and limitations of this compound in chemical synthesis.
Conclusion
This compound is a potent and versatile phosphorylating agent with a well-established role in organic synthesis. Its high reactivity makes it highly effective for a range of transformations, though this necessitates careful handling and consideration of its limitations. When compared to other phosphorylating agents, the choice of PDCP will depend on the specific requirements of the reaction, including the nature of the substrate, desired selectivity, and tolerance for reaction conditions. For many applications, particularly in the synthesis of APIs and other fine chemicals, PDCP remains a valuable and efficient tool in the synthetic chemist's arsenal.
References
A Comparative Guide to the Reactivity of Substituted Phenyl Dichlorophosphate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of substituted phenyl dichlorophosphate (B8581778) derivatives. Understanding the electronic effects of substituents on the phenyl ring is crucial for modulating the reactivity of these important phosphorylating agents, which are widely used in the synthesis of pharmaceuticals, pesticides, and flame retardants.[1] This document presents a summary of expected reactivity trends based on established principles of physical organic chemistry, alongside detailed experimental protocols for their synthesis and kinetic analysis.
Influence of Substituents on Reactivity
The reactivity of substituted phenyl dichlorophosphates in nucleophilic substitution reactions, such as hydrolysis or alcoholysis, is significantly influenced by the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the phosphorus atom, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the phosphorus center, leading to a slower reaction rate.
This relationship can be quantified using the Hammett equation, which relates the reaction rate constant (k) to the substituent constant (σ):
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted derivative.
-
k₀ is the rate constant for the unsubstituted phenyl dichlorophosphate.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A positive ρ value for the hydrolysis of substituted phenyl dichlorophosphates would indicate that the reaction is accelerated by electron-withdrawing groups.
Comparative Reactivity Data (Solvolysis)
The following table summarizes the expected relative rate constants for the solvolysis of various para-substituted this compound derivatives in an aqueous solvent mixture. The values are normalized to the reactivity of the unsubstituted this compound.
| Substituent (p-X) | Substituent Constant (σp) | Expected Relative Rate Constant (k_rel) |
| -OCH₃ | -0.27 | < 1 (Slower) |
| -CH₃ | -0.17 | < 1 (Slower) |
| -H | 0.00 | 1 (Reference) |
| -Cl | 0.23 | > 1 (Faster) |
| -NO₂ | 0.78 | >> 1 (Much Faster) |
Note: The relative rate constants are illustrative and based on the established electronic effects of the substituents. Actual experimental values may vary depending on the specific reaction conditions.
Experimental Protocols
Synthesis of Substituted Phenyl Dichlorophosphates
A general method for the synthesis of substituted phenyl dichlorophosphates involves the reaction of the corresponding substituted phenol (B47542) with excess phosphorus oxychloride (POCl₃).
Materials:
-
Substituted phenol (e.g., p-nitrophenol, p-chlorophenol, p-cresol, p-methoxyphenol)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous sodium phenoxide (optional, for the synthesis of the parent compound)[2]
-
Dry toluene (B28343) or other inert solvent
-
Pyridine (B92270) (optional, as a catalyst and HCl scavenger)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the substituted phenol (1 equivalent) and dry toluene.
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (3-5 equivalents) dropwise with stirring.
-
After the addition is complete, slowly add pyridine (1.1 equivalents) to the reaction mixture.
-
The reaction mixture is then heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitoring by TLC or ³¹P NMR is recommended).
-
After cooling to room temperature, the reaction mixture is filtered to remove any pyridinium (B92312) hydrochloride precipitate.
-
The excess phosphorus oxychloride and toluene are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield the desired substituted this compound.
Kinetic Analysis of Solvolysis by UV-Vis Spectrophotometry
The rate of hydrolysis of substituted phenyl dichlorophosphates can be monitored by observing the formation of the corresponding substituted phenol, which often has a distinct UV-Vis absorbance spectrum, especially for derivatives like p-nitrothis compound.
Materials and Equipment:
-
Substituted this compound derivative
-
Aqueous buffer solution of desired pH
-
Acetonitrile or other suitable co-solvent to ensure solubility
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the substituted this compound in dry acetonitrile.
-
Prepare the aqueous buffer solution and allow it to equilibrate to the desired reaction temperature in the spectrophotometer's cuvette holder.
-
To initiate the reaction, inject a small aliquot of the stock solution into the cuvette containing the buffer solution, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the λ_max of the resulting substituted phenol as a function of time.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order rate equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the completion of the reaction.
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of substituted this compound solvolysis.
Hammett Plot for Relative Reactivity
Caption: Illustrative Hammett plot showing the expected correlation of reactivity with substituent constants.
References
A Comparative Guide to Spectroscopic Techniques for Validating Synthesized Phosphate Esters
The successful synthesis of phosphate (B84403) esters is pivotal in numerous applications, from the development of novel pharmaceuticals and flame retardants to the creation of specialized lubricants and agrochemicals. Rigorous structural validation of these synthesized compounds is a critical step to ensure their identity, purity, and functionality. This guide provides a comparative overview of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P, ¹H, and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
This document outlines the experimental protocols for each technique, presents quantitative data in a comparative format, and illustrates a typical validation workflow for researchers, scientists, and drug development professionals.
Comparison of Spectroscopic Techniques
The selection of an appropriate spectroscopic technique is crucial for obtaining the desired structural information. Each method offers unique insights into the molecular structure of synthesized phosphate esters. By combining data from these techniques, chemists can confidently determine the structures of complex organophosphorus compounds[1][2].
| Technique | Information Provided | Typical Data for Phosphate Esters | Strengths | Limitations |
| ³¹P NMR | Direct observation of the phosphorus nucleus, its chemical environment, oxidation state, and coupling to neighboring nuclei.[3] | Chemical shifts (δ) typically range from approximately -20 to 30 ppm relative to 85% H₃PO₄.[3][4] | High sensitivity due to 100% natural abundance of ³¹P.[5][6] Wide chemical shift range provides excellent signal resolution.[4][5] | Integration can be inaccurate without specific techniques like inverse gated decoupling due to the Nuclear Overhauser Effect (NOE).[4] |
| ¹H NMR | Information about the organic moieties of the ester, including the number, type, and connectivity of protons. J-coupling with ³¹P provides structural information.[7] | Protons on carbons adjacent to the phosphate oxygen (P-O-C-H ) typically show coupling constants (³JHP) of 5-10 Hz.[4] | High sensitivity and resolution. Provides detailed information about the organic framework. | Can have complex spectra due to proton-proton and proton-phosphorus couplings. |
| ¹³C NMR | Information about the carbon skeleton of the organic portion of the molecule. | Carbons in the P-O-C linkage exhibit coupling to the phosphorus nucleus (²JCP). | Provides unambiguous information about the carbon framework. | Lower natural abundance of ¹³C results in lower sensitivity compared to ¹H NMR. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation.[3][8][9][10] | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) is observed, along with characteristic fragment ions resulting from the loss of alkyl or aryl groups. | High sensitivity, allowing for the analysis of very small amounts of sample. Provides definitive molecular weight information. | Can be a destructive technique. Fragmentation can sometimes be complex and difficult to interpret. |
| FTIR Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[11][12] | Strong P=O stretching vibration around 1250-1300 cm⁻¹. P-O-C stretching vibrations around 950-1100 cm⁻¹.[13][14] | Fast and non-destructive. Excellent for identifying the presence of key functional groups. | Provides limited information about the overall molecular structure and connectivity. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are typical experimental protocols for the validation of a synthesized phosphate ester.
Objective: To observe the phosphorus-containing species and determine their chemical environment.[3]
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified phosphate ester in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
An external standard, such as 85% phosphoric acid (H₃PO₄), is typically used for referencing the chemical shifts to 0 ppm.[6][15]
Data Acquisition:
-
Pulse Program: A standard one-pulse experiment with proton decoupling is generally used. For quantitative analysis, an inverse-gated decoupling sequence should be employed to suppress the NOE.[4]
-
Acquisition Parameters:
-
Pulse Angle: 30-90°
-
Relaxation Delay (d1): 1-5 seconds (should be at least 5 times the longest T1 for quantitative measurements).
-
Number of Scans: 16 to 128, depending on the sample concentration.
-
Objective: To elucidate the structure of the organic substituents on the phosphate ester.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
Sample Preparation: The same sample prepared for ³¹P NMR can be used.
Data Acquisition:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16
-
-
-
¹³C NMR:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Objective: To determine the molecular weight and fragmentation pattern of the phosphate ester.
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
Sample Preparation (ESI-MS):
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.
Data Acquisition:
-
Ionization Mode: Positive or negative ion mode, depending on the nature of the phosphate ester.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound.
-
Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Objective: To identify the key functional groups present in the synthesized phosphate ester.
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[3]
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Analysis: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.[3]
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a newly synthesized phosphate ester, highlighting the complementary nature of the different spectroscopic techniques.
Caption: Workflow for the structural validation of a synthesized phosphate ester.
Conclusion
The structural validation of synthesized phosphate esters is a multi-faceted process that relies on the synergistic use of several spectroscopic techniques. While FTIR provides a rapid assessment of the presence of key functional groups and Mass Spectrometry confirms the molecular weight, NMR spectroscopy (³¹P, ¹H, and ¹³C) offers a detailed map of the molecular structure. By following robust experimental protocols and integrating the data from each of these powerful analytical methods, researchers can confidently verify the structure of their synthesized phosphate esters, ensuring the integrity and reliability of their scientific findings and product development efforts.
References
- 1. fiveable.me [fiveable.me]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. mdpi.com [mdpi.com]
- 6. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 7. The 1H, 13C and 31P NMR spectra of EZ pairs of some phosphorus substituted alkenes | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometric analyses of organophosphate insecticide oxon protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thermal-lube.com [thermal-lube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Infrared spectroscopic characterization of phosphate binding at the goethite–water interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
Comparative Biological Activity of Organophosphorus Compounds Synthesized from Phenyl Dichlorophosphate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of organophosphorus compounds synthesized using phenyl dichlorophosphate (B8581778) and its close analog, phenylthiophosphoryl dichloride. The data presented is compiled from preclinical studies and aims to offer a clear, objective comparison to aid in research and development.
Overview of Biological Activities
Compounds synthesized from phenyl dichlorophosphate and its sulfur analog, phenylthiophosphoryl dichloride, have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of the phenyl phosphoryl or thiophosphoryl moiety into various scaffolds allows for the generation of diverse chemical entities with potential therapeutic applications.
A notable study on a series of H₂S donor molecules synthesized from a phenylthiophosphoryl dichloride nucleus revealed significant anticancer and anti-inflammatory properties. One of the lead compounds, S11, was found to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2][3] While not directly synthesized from this compound, these findings provide a strong rationale for exploring analogous compounds derived from it.
Other research has pointed towards the potential for antibacterial and antifungal activities in derivatives of this compound, as well as enzyme inhibition, including acetylcholinesterase.[4][5]
Quantitative Comparison of Biological Activity
The following table summarizes the quantitative data for the biological activity of a series of compounds synthesized from phenylthiophosphoryl dichloride, which serves as a relevant proxy for the potential activities of this compound derivatives.
Table 1: Anticancer and Anti-inflammatory Activity of Phenylthiophosphoryl Dichloride Derivatives
| Compound ID | Cell Line | IC50 (µM) for Cytotoxicity | H₂S Release (Relative to Control) | Anti-inflammatory Effect (Reduction in Inflammatory Mediators) |
| S1 | LO2, HepG2, WI38 | Low | - | - |
| S2 | LO2, HepG2, WI38 | Low | - | - |
| ... | ... | ... | ... | ... |
| S11 | MCF7 | Good antiproliferative activity | Most significant | Potent (effective reduction of TNF-α, IL-10, and HO-1) |
| ... | ... | ... | ... | ... |
| S13 | LO2, HepG2, WI38 | Low | - | - |
Note: Specific IC50 values for all compounds were not available in the reviewed literature. Compound S11 was highlighted for its promising anticancer and anti-inflammatory activities.[1][2][3]
Experimental Protocols
Synthesis of Phenylthiophosphoryl Dichloride Derivatives (S2-S16)
A general procedure for the synthesis of the evaluated compounds is as follows:
-
Synthesis of Dichloro(phenyl)phosphane (B): Benzene (0.1 mmol), phosphorus trichloride (B1173362) (0.3 mmol), and aluminum chloride (0.14 mmol) are refluxed with stirring for 5 hours. Additional phosphorus trichloride (0.13 mol) and petroleum ether (45 mL) are added, and the mixture is stirred at reflux for 30 minutes. After cooling, the mixture is filtered, and the filtrate is distilled to collect the fraction at 99°C–101°C.[1]
-
Synthesis of Phenylphosphonothioic Dichloride (S1): Sulfur powder is slowly added to the product from the previous step at 30°C. The temperature is then raised to 80°C and stirred for 1 hour. The product is obtained by distillation.[1]
-
Synthesis of 2-phenyl-1,3,2-oxazaphospholidine 2-sulfide Derivatives (S2-S16): The respective amino alcohol, diol, or diamine (2 mmol) and triethylamine (B128534) (1 mL) are dissolved in dichloromethane. Phenylphosphine dichloride (a precursor to S1, or S1 itself) (2 mmol) is added slowly in an ice bath. The reaction is carried out at room temperature for 8 hours. The precipitate is filtered, and the solution is concentrated. The crude product is purified by column chromatography.[1]
Cell Viability Assay (MTT Assay)
-
Cells (e.g., LO2, HepG2, WI38, MCF7) are seeded in 96-well plates.
-
After cell attachment, they are treated with various concentrations of the synthesized compounds.
-
Following a 24-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated to allow the formation of formazan (B1609692) crystals.
-
The supernatant is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Anti-inflammatory Activity Assay
-
Macrophage cells are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide).
-
The cells are then treated with the synthesized compounds.
-
After a specific incubation period, the levels of inflammatory mediators such as TNF-α, IL-10, and HO-1 in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
PI3K/AKT Pathway Enzyme Inhibition Assay
The inhibitory effect of the compounds on the PI3K/AKT pathway is assessed using commercially available enzyme inhibition assay kits. These assays typically measure the phosphorylation of downstream targets of PI3K or AKT in the presence and absence of the test compounds.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PI3K/AKT signaling pathway, a key target of the evaluated compounds, and the general experimental workflow for their synthesis and evaluation.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of compound S11.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antibacterial, and Antifungal Activities of 3-(4,5-Diphenyl-1<i>H</i>-Imidazol-2-yl)-1<i>H</i>-Indole Derivatives | Journal of Scientific Research [banglajol.info]
Safety Operating Guide
Safe Disposal of Phenyl Dichlorophosphate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of phenyl dichlorophosphate (B8581778) (CAS No. 770-12-7), a highly reactive and corrosive organophosphate compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to institutional and local regulations is mandatory.
Immediate Safety Precautions and Hazard Summary
Phenyl dichlorophosphate is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals. The material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[1] A critical hazard is its violent reaction with water.[2][3]
Key Hazards and Required Personal Protective Equipment (PPE)
| Hazard Statement | Associated Risks | Required Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed | Ingestion can lead to serious health complications. | Do not eat, drink, or smoke when using this product. |
| H314: Causes severe skin burns and eye damage | Direct contact can cause severe burns to the skin and permanent eye damage. | Wear chemical-resistant gloves, protective clothing, and eye/face protection (goggles and face shield).[4] |
| H290: May be corrosive to metals | Can damage metallic containers and equipment. | Store in a corrosive-resistant container with a resistant inner liner. |
| Reacts violently with water | Contact with moisture can produce toxic gases and generate heat.[2][3] | Handle and store in a dry, moisture-free environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[2][4] Keep away from incompatible materials such as strong bases and alcohols.[2] |
| Inhalation Hazard | Vapors are destructive to the respiratory tract.[1] | All handling must be conducted in a well-ventilated area or a certified chemical fume hood.[4] If necessary, use a NIOSH/MSHA approved respirator.[3] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving chemical incineration.[1] Do not attempt to dispose of this chemical down the drain or with general waste.[1][5]
Step 1: Preparation for Disposal
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling.[1][2][3][5]
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.
-
Work in a Controlled Area: All transfers and preparations for disposal should be performed in a chemical fume hood to avoid inhalation of vapors.[4]
Step 2: Containment and Labeling
-
Use Original or Approved Containers: Keep the this compound in its original, tightly sealed container if possible.[5] If repackaging is necessary, use a new, clean, and dry corrosive-resistant container.
-
Label Waste Container: Clearly label the waste container as "Hazardous Waste: this compound" and include any other required hazard symbols or information as per your institution's and local regulations.
Step 3: Arrange for Professional Disposal
-
Contact a Licensed Disposal Company: The disposal of this compound must be handled by a certified hazardous waste management company.[1]
-
Provide Necessary Information: Inform the disposal company of the chemical's identity, quantity, and associated hazards.
-
Follow Professional Guidance: Adhere to all instructions provided by the waste disposal service regarding packaging, storage, and pickup.
Step 4: Recommended Disposal Method (for licensed facilities)
-
Incineration: A common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion products.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Ensure the area is well-ventilated, and if the spill is large, prevent entry.
Step 2: Don Appropriate PPE
-
Wear the full PPE as outlined in the safety table above, including respiratory protection if vapors are present.[4]
Step 3: Contain and Absorb the Spill
-
Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or a commercial absorbent like Chemizorb®.[1][5]
-
For small spills, neutralization with a mild base like sodium bicarbonate can be considered, followed by absorption with an inert material.[4]
Step 4: Collect and Dispose of Spill Debris
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for hazardous waste disposal.[1]
-
Dispose of the spill debris as hazardous waste through a licensed disposal company.[5]
Step 5: Decontaminate the Area
-
Clean the affected area thoroughly once the spilled material has been removed.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Phenyl dichlorophosphate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Phenyl dichlorophosphate (B8581778) (CAS No. 770-12-7). It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this highly reactive compound.
Phenyl dichlorophosphate is a corrosive and moisture-sensitive organophosphate that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] It reacts violently with water, necessitating stringent handling and storage conditions to prevent degradation and safety hazards.[1][4]
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure risks. All handling of this compound must be conducted in a well-ventilated laboratory fume hood.[4]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][5] | To prevent skin contact and burns.[3] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][5] | To protect against splashes that can cause severe eye damage.[3] |
| Body Protection | A flame-resistant lab coat worn over cotton clothing.[5] | To protect skin from accidental spills and splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] | To prevent inhalation of harmful vapors.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work must be conducted in a certified chemical fume hood.[4]
-
Prepare all necessary equipment and reagents before handling this compound.
-
To prevent hydrolysis, ensure a dry, inert atmosphere (e.g., nitrogen or argon) for all transfers.[4]
2. Handling:
-
Don the appropriate PPE as specified in the table above.
-
Carefully open the container, avoiding splashing.
-
Use compatible equipment made of corrosive-resistant materials.[2]
-
After handling, thoroughly wash your face, hands, and any exposed skin.[1]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area designated for corrosive materials.[6]
-
Keep containers tightly closed and store under an inert atmosphere like nitrogen or argon.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[1]
-
Use amber glass bottles to protect from light-induced degradation.[4]
Emergency and Spill Response
Exposure First Aid:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[2] Rinse the affected skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[1] |
| Eye Contact | Immediately rinse eyes and under the eyelids with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[2] If possible, have the person drink milk.[1] Seek immediate medical attention.[3] |
Spill Management:
-
Small Spills: In case of a small spill, neutralize it with a mild base such as sodium bicarbonate, and then absorb it with an inert material like vermiculite (B1170534) or sand.[4]
-
Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department. Prevent the spill from entering drains.
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1][2]
-
Do not dispose of it down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. employees.delta.edu [employees.delta.edu]
- 4. Handling and Storage Best Practices for this compound [sincerechemicals.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Phenyl phosphorodichloridate(770-12-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
